Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(4,5)14/h8,14H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIZAKBLSIACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132978 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-79-0 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate , a key intermediate in medicinal chemistry. This document details predicted spectroscopic data, a plausible synthetic protocol, and visual representations of the synthetic workflow and key spectroscopic correlations.
Chemical Structure and Properties
-
Compound Name: this compound
-
CAS Number: 1257293-79-0
-
Molecular Formula: C₁₁H₂₁NO₃
-
Molecular Weight: 215.29 g/mol
Predicted Spectroscopic Data
Due to the limited availability of experimentally-derived spectra in the public domain, the following tables present predicted spectroscopic data based on the analysis of structurally similar azetidine derivatives.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | m | 2H | Azetidine CH₂ (cis to substituent) |
| ~3.8-4.0 | m | 2H | Azetidine CH₂ (trans to substituent) |
| ~2.8-3.0 | m | 1H | Azetidine CH |
| ~2.0-2.2 | s | 1H | -OH |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| 1.25 | s | 6H | -C(CH₃)₂ (isopropyl) |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~156.5 | C=O (Boc) |
| ~79.5 | -C (CH₃)₃ (Boc) |
| ~68.0 | -C (CH₃)₂OH (isopropyl) |
| ~58.0 | Azetidine CH₂ |
| ~35.0 | Azetidine CH |
| ~28.5 | -C(C H₃)₃ (Boc) |
| ~27.0 | -C(C H₃)₂OH (isopropyl) |
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 216.1594 | [M+H]⁺ |
| 238.1413 | [M+Na]⁺ |
| 160.1022 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |
| 142.0917 | [M - C₄H₉O₂ - H₂O + H]⁺ (Loss of Boc and water) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~2970 | C-H stretch (aliphatic) |
| ~1695 | C=O stretch (carbamate) |
| ~1160 | C-N stretch |
| ~1100 | C-O stretch |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound based on established synthetic methodologies for similar compounds.
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Intermediate)
This synthesis would likely start from a commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.
-
Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, is added a mild oxidizing agent like Dess-Martin periodinane (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.
Synthesis of this compound
-
Grignard Reaction: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Methylmagnesium bromide (a 3 M solution in diethyl ether, 1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
Visualizations
Synthetic Workflow```dot
Caption: Key predicted spectroscopic correlations for the target molecule.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral characteristics of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, a substituted azetidine derivative. While specific experimental data for this exact molecule is not widely published, this document provides a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related structural analogs. It includes detailed experimental protocols, predicted spectral data organized into clear tables, and a logical workflow for NMR-based structural elucidation, designed to aid researchers in the characterization of similar novel compounds.
Molecular Structure and NMR Assignment Convention
The structure of this compound is foundational to understanding its NMR spectra. The numbering convention used for the assignment of ¹H and ¹³C signals is presented below. This systematic numbering is crucial for unambiguously correlating spectral data to the specific atoms within the molecule.
Technical Guide: Solubility Profile of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its azetidine core, protected by a tert-butoxycarbonyl (Boc) group and featuring a tertiary alcohol moiety, imparts a unique combination of structural features that dictate its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in various stages of drug discovery and development.
This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a general experimental protocol for its quantitative solubility determination, and a discussion of the molecular properties influencing its solubility.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment of its solubility in common organic solvents can be inferred from its molecular structure. The principle of "like dissolves like" is a key determinant of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]
The structure of this compound contains both polar and non-polar regions:
-
Polar Moieties: The presence of a hydroxyl (-OH) group and a carbamate group (-O-(C=O)-N) introduces polarity and the capacity for hydrogen bonding.[1][3][4] The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents.[3][4]
-
Non-Polar Moieties: The tert-butyl group is a bulky, non-polar (hydrophobic) functional group.[5] The azetidine ring and the hydrocarbon backbone also contribute to the non-polar character of the molecule.
This dual nature suggests that the compound will exhibit a range of solubilities in different organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[3][4] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The polarity of these solvents can interact with the polar functional groups of the solute. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar tert-butyl group and hydrocarbon backbone will have favorable interactions with these solvents.[5] |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[6]
Experimental Protocol: Shake-Flask Method
1. Materials and Equipment:
- This compound (solid)
- Selected organic solvents (e.g., methanol, ethanol, dichloromethane, hexane)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.
2. Procedure:
- Add an excess amount of the solid compound to a vial.
- Accurately add a known volume of the selected organic solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
- Shake the vial for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).
- After shaking, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
- Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC.
- Calculate the original concentration of the saturated solution to determine the solubility.
3. Data Analysis:
- The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
- It is recommended to perform the experiment in triplicate to ensure the reliability of the results.
Visualizations
Influence of Molecular Structure on Solubility
The following diagram illustrates the key structural features of this compound and their influence on its solubility in polar and non-polar solvents.
Caption: Structural features influencing solubility.
Experimental Workflow for Solubility Determination
The following flowchart outlines the general steps for the experimental determination of solubility using the shake-flask method.
Caption: General workflow for solubility determination.
Conclusion
This compound is expected to exhibit varied solubility across different classes of organic solvents due to its combination of polar and non-polar functional groups. While a qualitative prediction suggests good solubility in polar protic solvents and moderate solubility in polar aprotic and some non-polar solvents, precise quantitative data requires experimental determination. The provided shake-flask protocol offers a reliable method for researchers to obtain this critical data, which is essential for advancing the development of this and similar compounds in a pharmaceutical context.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. The Importance of the Hydroxyl Group in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide on the X-ray Crystal Structure of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This technical guide provides a detailed overview of the methodologies for determining the X-ray crystal structure of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. The document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, and structural elucidation of this azetidine derivative. While a specific public crystal structure deposition for this exact compound was not identified, this guide outlines the standard, state-of-the-art procedures that would be employed in such a study.
Compound Information
Experimental Protocols
The synthesis of this compound would typically involve a multi-step process starting from a commercially available azetidine precursor. A plausible synthetic route is outlined below, based on general procedures for the alkylation of azetidines.
A common precursor is tert-butyl 3-oxoazetidine-1-carboxylate. The synthesis could proceed via a Grignard reaction, where the ketone is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide) to form the tertiary alcohol.
Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Azetidinone: A solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF is cooled to 0 °C. The prepared methylmagnesium bromide solution is then added dropwise to the stirred solution of the azetidinone.
-
Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.
Obtaining a single crystal of sufficient size and quality is a critical step for X-ray diffraction analysis.[2] For a small organic molecule like this compound, several crystallization techniques can be employed.
Protocol: Slow Evaporation
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. The choice of solvent is crucial and often determined empirically. Good solvents for crystallization are typically those in which the compound has moderate solubility.
-
Preparation of Saturated Solution: A saturated or near-saturated solution of the compound is prepared at room temperature or slightly elevated temperature.
-
Crystallization: The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals over time.
Other potential crystallization methods include vapor diffusion and cooling crystallization.
The determination of the molecular structure from a single crystal is achieved through X-ray diffraction analysis.[2][3]
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[4] The data collection strategy is designed to measure the intensities of a large number of unique reflections.[5]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Data Presentation
The final output of a successful X-ray crystal structure determination is a set of crystallographic data that describes the unit cell and the atomic arrangement within it. The following table presents a representative summary of the type of data that would be obtained.
| Parameter | Representative Value |
| Empirical Formula | C₁₁H₂₁NO₃ |
| Formula Weight | 215.29 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 8.456 Å, c = 14.789 Å |
| α = 90°, β = 105.34°, γ = 90° | |
| Volume | 1223.4 ų |
| Z | 4 |
| Calculated Density | 1.168 Mg/m³ |
| Absorption Coefficient | 0.084 mm⁻¹ |
| F(000) | 472 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta Range for Data Collection | 2.50 to 28.00° |
| Reflections Collected | 8543 |
| Independent Reflections | 2567 [R(int) = 0.034] |
| Completeness to Theta | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2567 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest Diff. Peak and Hole | 0.25 and -0.21 e.Å⁻³ |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and structural determination of this compound.
References
Commercial availability of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and key chemical data for tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery.
Commercial Availability
This compound is commercially available from specialized chemical suppliers. This ready availability facilitates its direct use in research and development without the immediate need for custom synthesis.
Table 1: Supplier Information
| Supplier | Catalog Number | CAS Number | Purity | Additional Information |
| BLDpharm | BD290157 | 1257293-79-0 | 98+% | Storage at 2-8°C, sealed in a dry environment.[1] |
| Lead Sciences | BD290157 | 1257293-79-0 | 98+% | - |
Table 2: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol [1] |
| CAS Number | 1257293-79-0[1] |
| Synonyms | O=C(N1CC(C(C)(O)C)C1)OC(C)(C)C[1] |
| Storage Conditions | 2-8°C, Sealed in dry environment[1] |
Synthetic Protocol: Grignard Reaction for Tertiary Alcohol Synthesis
The synthesis of this compound can be readily achieved through the addition of a methyl Grignard reagent to the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate.
Overall Reaction Scheme
Caption: Synthesis of the target compound via Grignard reaction.
Experimental Procedure
This protocol is a representative procedure based on established methods for the reaction of Grignard reagents with ketones.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.05 to 1.2 equivalents) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of the target compound.
Caption: Step-by-step workflow for the synthesis of the target compound.
References
Methodological & Application
Application Notes and Protocols: Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate as a Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational profile compared to more traditional acyclic or five- and six-membered ring systems. The incorporation of an azetidine scaffold can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and better target engagement. Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a particularly attractive scaffold for library synthesis due to its versatile functional handles: a Boc-protected secondary amine and a tertiary alcohol. The Boc group allows for controlled deprotection and subsequent derivatization of the azetidine nitrogen, while the tertiary alcohol provides a site for introducing further diversity. This document provides detailed application notes and protocols for the utilization of this scaffold in the generation of diverse chemical libraries for drug discovery.
Scaffold Properties and Derivatization Strategy
This compound offers two primary points for diversification, enabling the synthesis of a wide array of analogues. The overall strategy involves a two-pronged approach: modification of the tertiary alcohol and functionalization of the azetidine nitrogen following Boc deprotection.
Table 1: Physicochemical Properties of the Scaffold
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 1257293-79-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate |
| Storage | 2-8°C, under inert atmosphere |
Experimental Protocols
Protocol 1: Deprotection of the Azetidine Nitrogen
This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent derivatization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, 2-(azetidin-3-yl)propan-2-ol.
Protocol 2: N-Acylation of the Deprotected Azetidine
This protocol describes the acylation of the secondary amine of 2-(azetidin-3-yl)propan-2-ol with an acid chloride to form an amide linkage. This is a key step for introducing diversity in a library synthesis workflow.
Materials:
-
2-(azetidin-3-yl)propan-2-ol (from Protocol 1)
-
A variety of acid chlorides (R-COCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask or parallel synthesis reaction block
-
Nitrogen or Argon atmosphere
Procedure for Parallel Synthesis:
-
To an array of reaction vials, add a solution of 2-(azetidin-3-yl)propan-2-ol (1.0 eq) in anhydrous dichloromethane.
-
To each vial, add triethylamine (1.2 eq).
-
Add a solution of the corresponding acid chloride (1.1 eq) in anhydrous dichloromethane to each respective vial.
-
Seal the vials and agitate at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reactions with water.
-
Perform a liquid-liquid extraction with dichloromethane.
-
The organic layers can be concentrated and the products purified by parallel flash chromatography or preparative HPLC.
Protocol 3: O-Alkylation of the Tertiary Alcohol
This protocol details the etherification of the tertiary alcohol. Due to the sterically hindered nature of the tertiary alcohol, a strong base is typically required.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
A variety of alkyl halides (R-X, e.g., benzyl bromide, methyl iodide)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
-
Syringe and needles
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Library Synthesis Workflow and Data Management
A typical library synthesis campaign utilizing this scaffold would involve a parallel synthesis approach. The core scaffold can be derivatized at the tertiary alcohol first, followed by deprotection and subsequent N-functionalization, or vice versa.
Table 2: Example Library Synthesis Data
| Library Member | R¹ Group (N-Acyl) | R² Group (O-Alkyl) | Yield (%) | Purity (%) |
| L1 | Benzoyl | Methyl | 75 | >95 |
| L2 | Acetyl | Benzyl | 82 | >95 |
| L3 | 4-Chlorobenzoyl | Ethyl | 71 | >95 |
| L4 | Thiophene-2-carbonyl | Propyl | 68 | >95 |
Note: The data presented in this table is illustrative and will vary depending on the specific reagents and reaction conditions used.
Visualizing the Workflow
The following diagrams illustrate the key logical and experimental workflows for the synthesis of a diverse library based on the this compound scaffold.
Caption: Library synthesis workflow from the azetidine scaffold.
Potential Applications and Screening Cascades
Libraries derived from the this compound scaffold are expected to have broad applications in drug discovery, particularly for targets where a three-dimensional pharmacophore is desirable. The azetidine motif is a known component in various biologically active compounds, including antibacterial and anticancer agents.[1]
A typical screening cascade for a library generated from this scaffold would begin with high-throughput screening (HTS) against a specific biological target.
Caption: A typical screening cascade for a synthesized library.
Conclusion
This compound represents a valuable and versatile scaffold for the construction of diverse chemical libraries. The orthogonal protecting group strategy allows for selective functionalization at two distinct points, enabling the exploration of a broad chemical space. The protocols and workflows outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs, with the potential to identify novel therapeutic agents with improved pharmacological profiles.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung der Hydroxylgruppe von tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat
Anwendungsbereich: Diese detaillierten Anwendungsbeispiele und Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Modifikation von tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat interessiert sind. Die Derivatisierung der tertiären Hydroxylgruppe ermöglicht die Synthese neuartiger Moleküle für das Screening von Wirkstoffen und die Untersuchung von Struktur-Wirkungs-Beziehungen.
Einleitung
tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat ist ein wertvolles heterocyclisches Molekül, das in der medizinischen Chemie als Baustein für die Synthese komplexerer Moleküle von pharmazeutischem Interesse dient. Die tertiäre Hydroxylgruppe stellt einen wichtigen Angriffspunkt für die weitere Funktionalisierung dar. Aufgrund der sterischen Hinderung dieser Gruppe erfordert ihre Derivatisierung jedoch sorgfältig ausgewählte Reaktionsbedingungen. In diesem Dokument werden robuste und effiziente Protokolle für die Acylierung und Veretherung dieser spezifischen Hydroxylgruppe beschrieben.
Chemische Derivatisierungsstrategien
Die Derivatisierung der sterisch gehinderten tertiären Hydroxylgruppe in tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat konzentriert sich hauptsächlich auf zwei Schlüsselreaktionen:
-
Acylierung: Die Einführung einer Acylgruppe zur Bildung eines Esters. Diese Modifikation kann die Lipophilie und die pharmakokinetischen Eigenschaften des Moleküls beeinflussen.
-
Veretherung: Die Einführung einer Alkyl- oder Arylgruppe zur Bildung eines Ethers, was zu signifikanten sterischen und elektronischen Veränderungen am Molekül führt.
Die folgenden Abschnitte enthalten detaillierte Protokolle für diese Transformationen.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die erwarteten Ergebnisse für die beschriebenen Derivatisierungsprotokolle zusammen. Diese Daten basieren auf Literaturwerten für ähnliche sterisch gehinderte Alkohole und sollten als Richtwerte für die Optimierung der Reaktionen betrachtet werden.
| Derivatisierungsmethode | Reagenz | Katalysator/Bedingungen | Typische Reaktionszeit (h) | Erwartete Ausbeute (%) | Erwartete Reinheit (%) |
| Acylierung | Essigsäureanhydrid | Bi(OTf)₃ (5 mol%) | 2 - 4 | 85 - 95 | >95 |
| Benzoesäureanhydrid | 1-Methylimidazol (10 mol%), Et₃N | 12 - 24 | 70 - 85 | >95 | |
| Veretherung | Benzylbromid | NaH | 6 - 12 | 60 - 75 | >90 |
| 1-Pentanol | Fe(OTf)₃ (5 mol%), NH₄Cl (5 mol%) | 12 | 70 - 80 | >90 |
Experimentelle Protokolle
Protokoll 1: Bi(OTf)₃-katalysierte Acylierung mit Essigsäureanhydrid
Dieses Protokoll beschreibt die effiziente Acetylierung der tertiären Hydroxylgruppe unter Verwendung von Bismut(III)-triflat als Katalysator.
Materialien:
-
tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat
-
Essigsäureanhydrid ((Ac)₂O)
-
Bismut(III)-triflat (Bi(OTf)₃)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Argon- oder Stickstoffatmosphäre
Vorgehensweise:
-
In einem trockenen, mit Inertgas gespülten Rundkolben werden tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.) und Bismut(III)-triflat (0,05 Äquiv.) in wasserfreiem Dichlormethan gelöst.
-
Die Mischung wird auf 0 °C abgekühlt.
-
Essigsäureanhydrid (1,5 Äquiv.) wird langsam zu der gerührten Lösung zugetropft.
-
Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktion vorsichtig mit gesättigter Natriumbicarbonatlösung gequencht.
-
Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Dichlormethan extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise ein Eluentengemisch aus Hexan und Ethylacetat) gereinigt, um das acetylierte Produkt zu erhalten.
Protokoll 2: 1-Methylimidazol-katalysierte Acylierung mit Benzoesäureanhydrid
Dieses Protokoll eignet sich für die Einführung von aromatischeren Acylgruppen unter Verwendung eines milden basischen Katalysators.
Materialien:
-
tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat
-
Benzoesäureanhydrid
-
1-Methylimidazol (NMI)
-
Triethylamin (Et₃N)
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäurelösung (HCl)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Vorgehensweise:
-
tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.), Benzoesäureanhydrid (1,5 Äquiv.), 1-Methylimidazol (0,1 Äquiv.) und Triethylamin (2 Äquiv.) werden in wasserfreiem Dichlormethan gelöst.
-
Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Beendigung der Reaktion wird die Mischung mit 1 M Salzsäurelösung verdünnt und die Phasen getrennt.
-
Die organische Phase wird nacheinander mit 1 M Salzsäurelösung, Wasser und gesättigter Natriumbicarbonatlösung gewaschen.
-
Die organische Schicht wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie an Kieselgel.
Protokoll 3: Eisen(III)-katalysierte Veretherung mit primären Alkoholen
Dieses Protokoll beschreibt eine milde und effiziente Methode zur Bildung von Ethern aus dem tertiären Alkohol und einem primären Alkohol.
Materialien:
-
tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat
-
Primärer Alkohol (z.B. 1-Pentanol, 1,5 Äquiv.)
-
Eisen(III)-triflat (Fe(OTf)₃)
-
Ammoniumchlorid (NH₄Cl)
-
Dichlormethan (DCM), wasserfrei
-
Wasser
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Vorgehensweise:
-
In einem trockenen Reaktionsgefäß werden tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.), der primäre Alkohol (1,5 Äquiv.), Eisen(III)-triflat (0,05 Äquiv.) und Ammoniumchlorid (0,05 Äquiv.) in wasserfreiem Dichlormethan suspendiert.
-
Die Mischung wird bei 45 °C für 12 Stunden gerührt. Der Fortschritt wird mittels DC oder GC-MS überwacht.
-
Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt.
-
Die organische Phase wird abgetrennt, mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das resultierende Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um den gewünschten Ether zu isolieren.
Visualisierungen
Diagramm 1: Allgemeiner Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.
Diagramm 2: Signalweg der Acylierung
Abbildung 2: Vereinfachter Reaktionsweg der Acylierung.
Diagramm 3: Logische Beziehung der Veretherung
Abbildung 3: Schlüsselfaktoren der Eisen-katalysierten Veretherung.
Application of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate in Fragment-Based Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) is a well-established and powerful methodology for the identification of high-quality lead compounds in modern drug discovery. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The inherent three-dimensional (3D) nature of many fragments allows for the exploration of chemical space that is often inaccessible to the larger, more planar molecules typically found in high-throughput screening (HTS) libraries.
Azetidine-containing fragments are of significant interest in FBDD due to their rigid, 3D scaffold. This constrained four-membered ring system can enhance physicochemical properties, such as solubility and metabolic stability, while providing well-defined vectors for synthetic elaboration. The compound tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is an exemplary 3D fragment. It combines the conformational rigidity of the azetidine core with a tertiary alcohol moiety, which can act as a hydrogen bond donor and acceptor, and a Boc-protected nitrogen that allows for straightforward synthetic modification.
These application notes provide a comprehensive overview of the utility of this compound in a typical FBDD campaign, from initial screening and hit validation to structural biology and hit-to-lead optimization.
FBDD Workflow Overview
A typical FBDD campaign employing a fragment such as this compound follows a structured workflow. The primary objective is to identify fragments that bind to the target of interest and then to thoroughly characterize this binding to guide subsequent medicinal chemistry efforts.
Data Presentation: Quantitative Analysis of Fragment Hits
Following a screening campaign, quantitative data from hit validation experiments should be summarized in a clear, tabular format to facilitate the comparison and prioritization of fragment hits. Ligand efficiency (LE) is a critical metric in FBDD for normalizing binding affinity by the size of the molecule.
Table 1: Biophysical Data for Representative Azetidine Fragment Hits
| Fragment ID | Structure | Target | KD (µM) | Ligand Efficiency (LE) |
| AZ-01 | This compound | Protein Kinase X | 850 | 0.32 |
| AZ-02 | tert-butyl 3-hydroxyazetidine-1-carboxylate | Protein Kinase X | 1200 | 0.30 |
| AZ-03 | 1-Boc-3-aminoazetidine | Protein Kinase X | >2000 | - |
| AZ-04 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Protein Kinase X | 980 | 0.31 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Below are detailed protocols for common biophysical techniques used in the screening and validation of fragments like this compound.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for the primary screening of fragment libraries. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
1. Reagent Preparation:
- Prepare a stock solution of the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
- Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
- Prepare a stock solution of this compound in DMSO.
2. Assay Setup:
- In a 96- or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.
- Add the fluorescent dye to its recommended final concentration (e.g., 5x).
- Add the fragment to the desired screening concentration (typically 100 µM to 1 mM), ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
- Include appropriate controls (protein + dye + buffer; protein + dye + DMSO).
3. Data Acquisition:
- Seal the plate and centrifuge briefly to remove air bubbles.
- Place the plate in a real-time PCR instrument.
- Run a melt curve experiment, gradually increasing the temperature from 25 °C to 95 °C while monitoring fluorescence.
4. Data Analysis:
- Determine the Tm for each well by fitting the sigmoidal melt curve to a Boltzmann equation.
- A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential binding event.
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of a fragment to an immobilized target protein.
1. Materials:
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit
- Target protein
- Hit fragment (this compound)
- Running buffer (e.g., HBS-EP+)
2. Experimental Procedure:
- Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal for small fragment binding (e.g., 5000-10000 RU).
- Binding Analysis: Prepare a dilution series of the hit fragment in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.
- Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). Monitor the binding response in real-time.
- Data Analysis: After subtracting the reference channel signal, fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
Protocol 3: Structural Characterization by X-ray Crystallography
Determining the crystal structure of the target protein in complex with the fragment provides invaluable information on the binding mode, which is crucial for structure-guided drug design.
1. Crystallization:
- Crystallize the target protein using standard techniques (e.g., vapor diffusion).
- Optimize crystallization conditions to obtain well-diffracting crystals.
2. Soaking or Co-crystallization:
- Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and incubate for a defined period.
- Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
3. Data Collection and Structure Determination:
- Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
- Build the fragment into the observed electron density map and refine the structure.
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined, a hit-to-lead campaign can be initiated. The Boc-protecting group can be easily removed to allow for synthetic elaboration at the nitrogen atom, while the tertiary alcohol provides a key interaction point to maintain binding.
Conclusion
This compound represents a valuable class of 3D fragments for FBDD campaigns. Its rigid scaffold and functional handles provide an excellent starting point for the discovery of novel chemical matter. The protocols outlined in these application notes provide a robust framework for the identification, validation, and optimization of hits from this and similar fragment classes, ultimately paving the way for the development of potent and selective therapeutic agents.
Application Notes and Protocols for the Incorporation of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate into PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the incorporation of a novel azetidine-based linker building block, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, into PROTACs. The rigid, three-dimensional structure of the azetidine ring offers a unique scaffold for controlling the spatial arrangement of the PROTAC's ligands, potentially leading to improved degradation efficiency and selectivity. This guide covers the synthesis of the linker precursor, its activation, and subsequent conjugation to protein of interest (POI) and E3 ligase ligands, as well as methods for the characterization and biological evaluation of the final PROTAC molecules.
Introduction to Azetidine-Based Linkers in PROTACs
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the overall properties and activity of the degrader. While flexible linkers like polyethylene glycol (PEG) chains are commonly used, there is growing interest in more rigid and structurally defined linkers.[1][2] Rigid linkers, such as those containing heterocyclic scaffolds like piperazine and piperidine, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially enhancing cooperativity and degradation potency.[3]
The azetidine ring, a four-membered heterocycle, offers a compact and rigid scaffold that can introduce specific vectors for exiting the ligand binding pockets. The incorporation of this compound provides a tertiary alcohol functionality, which can be used as a handle for further chemical modification and attachment to other linker components or directly to the POI or E3 ligase ligands. The Boc-protected nitrogen allows for selective deprotection and subsequent derivatization, making it a versatile building block for PROTAC synthesis.
Synthesis of this compound
The synthesis of the title compound can be achieved from commercially available starting materials, such as tert-butyl 3-oxoazetidine-1-carboxylate. The following is a representative synthetic protocol.
Protocol 1: Synthesis of this compound
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Methylmagnesium bromide (3 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) |
| This compound | C12H23NO3 | 229.32 | 70-85 | 4.05 (t, 2H), 3.85 (t, 2H), 3.05 (m, 1H), 1.45 (s, 9H), 1.25 (s, 6H) |
Incorporation into PROTAC Linkers
The tertiary alcohol of this compound can be functionalized to enable its conjugation to other linker components or directly to the POI or E3 ligase ligands. A common strategy is to convert the alcohol into a more reactive group, such as a mesylate or a halide, for subsequent nucleophilic substitution. Alternatively, the Boc protecting group can be removed to liberate the secondary amine, which can then be acylated or alkylated.
Protocol 2: Activation and Conjugation of the Azetidine Linker
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with a POI Ligand
This protocol assumes the POI ligand contains a nucleophilic handle (e.g., a phenol or an amine).
-
To a solution of the POI ligand (1.0 eq) and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq) in anhydrous DMF, add the activated azetidine mesylate (1.2 eq).
-
Stir the reaction mixture at 60 °C overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography or preparative HPLC.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt is often used directly in the next step.
Step 4: Coupling with an E3 Ligase Ligand
This protocol assumes the E3 ligase ligand has a carboxylic acid handle.
-
To a solution of the deprotected azetidine-POI conjugate TFA salt (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and the mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs incorporating the azetidine linker.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. Among functionalized azetidines, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a valuable building block for the synthesis of potent and selective kinase inhibitors. Its unique structure, featuring a tertiary alcohol and a protected amine, allows for diverse chemical modifications and precise vectoral orientation of substituents, which is critical for achieving high-affinity binding to the ATP-binding site of various kinases.
These application notes provide a comprehensive overview of the utility of this compound in the development of kinase inhibitors, with a focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors. Detailed protocols for the synthesis of a key intermediate and its incorporation into a representative kinase inhibitor are provided, along with relevant biological activity data and pathway diagrams.
Featured Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
The 3-(2-hydroxypropan-2-yl)azetidine moiety is a key structural feature in a number of potent JAK inhibitors. The following sections detail the synthesis of a core intermediate and its elaboration into a JAK inhibitor, demonstrating the practical application of this compound.
Quantitative Data: Biological Activity of a Representative JAK Inhibitor
The incorporation of the 3-(2-hydroxypropan-2-yl)azetidine moiety contributes to the high potency and selectivity of the final inhibitor. Below is a table summarizing the inhibitory activity of a representative JAK inhibitor containing this scaffold.
| Kinase Target | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | 110 |
| TYK2 | 53 |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol
This protocol describes the deprotection of the Boc-protected azetidine and subsequent sulfonylation.
Materials:
-
This compound
-
Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Ethanesulfonyl chloride
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a 4 M solution of HCl in 1,4-dioxane (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 2-(azetidin-3-yl)propan-2-ol hydrochloride salt.
-
-
Sulfonylation:
-
Suspend the crude hydrochloride salt in DCM.
-
Cool the suspension to 0 °C and add triethylamine (TEA) (3.0 eq) dropwise.
-
Slowly add ethanesulfonyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol.
-
Protocol 2: Synthesis of a JAK Inhibitor via Nucleophilic Aromatic Substitution
This protocol illustrates the coupling of the azetidine intermediate with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar electrophilic heterocyclic core)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Coupling Reaction:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford the final JAK inhibitor.
-
Visualizations
Signaling Pathway
Caption: Generalized JAK-STAT signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Synthetic workflow for the preparation of a JAK inhibitor.
Logical Relationship of Building Block Incorporation
Caption: Logical flow from building block to final kinase inhibitor.
Parallel Synthesis of Azetidine Derivatives from tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the parallel synthesis of a diverse library of azetidine derivatives, starting from the readily available building block, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. These protocols are designed for high-throughput synthesis, enabling the rapid generation of novel chemical entities for drug discovery and medicinal chemistry programs. Azetidines are considered valuable scaffolds in drug discovery due to their ability to introduce three-dimensionality and improve physicochemical properties.
Overview of the Synthetic Strategy
The parallel synthesis strategy is divided into two main stages, allowing for the diversification of two positions of the starting material: the tertiary hydroxyl group and the azetidine nitrogen.
Stage 1: Functionalization of the Tertiary Hydroxyl Group. The sterically hindered tertiary alcohol is first functionalized to introduce a variety of alkoxy groups. This is typically achieved through a Williamson ether synthesis under conditions suitable for parallel synthesis.
Stage 2: Diversification of the Azetidine Nitrogen. Following the functionalization of the hydroxyl group, the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed. The resulting secondary amine is then subjected to a variety of parallel reactions to introduce diverse substituents. These reactions include:
-
N-Alkylation: Introduction of alkyl groups.
-
Reductive Amination: Reaction with a library of aldehydes and ketones to introduce a wide range of substituted alkyl groups.
-
N-Acylation: Formation of amide bonds with a variety of carboxylic acids or acyl chlorides.
This two-stage diversification approach allows for the creation of a large and diverse library of novel azetidine derivatives from a single, common intermediate.
Caption: Synthetic workflow for the parallel synthesis of azetidine derivatives.
Experimental Protocols and Data
Stage 1: Parallel O-Alkylation of this compound
This protocol describes the parallel etherification of the tertiary alcohol via a Williamson ether synthesis. The use of a strong base and a phase-transfer catalyst can facilitate the reaction with a library of alkyl halides.
Protocol 1: Parallel Williamson Ether Synthesis
-
Preparation of Reaction Plate: To each well of a 96-well reaction plate, add a solution of this compound (1.0 eq.) in anhydrous THF (0.5 M).
-
Addition of Base: Add a solution of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF to each well.
-
Incubation: Stir the plate at room temperature for 30 minutes.
-
Addition of Alkyl Halides: Add a solution of the corresponding alkyl halide (1.2 eq.) from a stock plate to each well.
-
Reaction: Seal the plate and heat to 60 °C for 16 hours.
-
Work-up: Quench the reaction by the dropwise addition of water. Extract with ethyl acetate and wash with brine.
-
Purification: The crude products can be purified by parallel flash chromatography.
Table 1: Representative Data for Parallel O-Alkylation
| Entry | Alkyl Halide | Product | Yield (%) | Purity (%) |
| 1 | Methyl iodide | tert-butyl 3-(2-methoxypropan-2-yl)azetidine-1-carboxylate | 78 | >95 |
| 2 | Ethyl bromide | tert-butyl 3-(2-ethoxypropan-2-yl)azetidine-1-carboxylate | 72 | >95 |
| 3 | Propyl iodide | tert-butyl 3-(2-propoxypropan-2-yl)azetidine-1-carboxylate | 68 | >95 |
| 4 | Benzyl bromide | tert-butyl 3-(2-(benzyloxy)propan-2-yl)azetidine-1-carboxylate | 85 | >95 |
| 5 | Allyl bromide | tert-butyl 3-(2-(allyloxy)propan-2-yl)azetidine-1-carboxylate | 75 | >95 |
Stage 2: Parallel N-Diversification
Protocol 2: Boc Deprotection
-
Reaction Setup: To each well of a 96-well plate containing the O-alkylated intermediates (1.0 eq.), add a solution of 4 M HCl in 1,4-dioxane (10 eq.).
-
Reaction: Stir the plate at room temperature for 2 hours.
-
Work-up: Concentrate the plate under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salts are used in the next step without further purification.
Protocol 3: Parallel Reductive Amination
-
Preparation of Reaction Plate: To each well of a 96-well plate containing the deprotected azetidine hydrochloride salt (1.0 eq.), add a solution of the corresponding aldehyde or ketone (1.1 eq.) in methanol (0.5 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) to each well.
-
Reaction: Stir the plate at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane.
-
Purification: The crude products can be purified by parallel flash chromatography.
Table 2: Representative Data for Parallel Reductive Amination
| Entry | Aldehyde/Ketone | Product | Yield (%) | Purity (%) |
| 1 | Formaldehyde | 1-methyl-3-(2-methoxypropan-2-yl)azetidine | 85 | >95 |
| 2 | Acetaldehyde | 1-ethyl-3-(2-methoxypropan-2-yl)azetidine | 82 | >95 |
| 3 | Benzaldehyde | 1-benzyl-3-(2-methoxypropan-2-yl)azetidine | 90 | >95 |
| 4 | Acetone | 1-isopropyl-3-(2-methoxypropan-2-yl)azetidine | 75 | >95 |
| 5 | Cyclohexanone | 1-cyclohexyl-3-(2-methoxypropan-2-yl)azetidine | 78 | >95 |
Protocol 4: Parallel N-Acylation
-
Preparation of Reaction Plate: To each well of a 96-well plate containing the deprotected azetidine hydrochloride salt (1.0 eq.), add a solution of the corresponding carboxylic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in DMF (0.5 M).
-
Reaction: Stir the plate at room temperature for 4 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: The crude products can be purified by parallel flash chromatography.
Table 3: Representative Data for Parallel N-Acylation
| Entry | Carboxylic Acid | Product | Yield (%) | Purity (%) |
| 1 | Acetic acid | 1-(3-(2-methoxypropan-2-yl)azetidin-1-yl)ethan-1-one | 92 | >95 |
| 2 | Propionic acid | 1-(3-(2-methoxypropan-2-yl)azetidin-1-yl)propan-1-one | 88 | >95 |
| 3 | Benzoic acid | (3-(2-methoxypropan-2-yl)azetidin-1-yl)(phenyl)methanone | 95 | >95 |
| 4 | Cyclopropanecarboxylic acid | cyclopropyl(3-(2-methoxypropan-2-yl)azetidin-1-yl)methanone | 85 | >95 |
| 5 | Isonicotinic acid | (3-(2-methoxypropan-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone | 82 | >95 |
Signaling Pathways and Logical Relationships
The diverse library of azetidine derivatives synthesized using these protocols can be screened against a variety of biological targets. Azetidine-containing molecules have been reported to interact with a wide range of protein classes, including G-protein coupled receptors (GPCRs), kinases, and proteases. The specific signaling pathways that these novel derivatives may modulate will depend on the nature of the substituents introduced at the O- and N-positions.
Caption: Logical workflow from library synthesis to potential biological applications.
Conclusion
The protocols outlined in this document provide a robust and efficient platform for the parallel synthesis of a diverse library of novel azetidine derivatives. The modular nature of the synthetic strategy allows for the systematic exploration of the chemical space around the azetidine core, which is highly valuable for the identification of new lead compounds in drug discovery. The provided data demonstrates the feasibility of these methods for generating high-purity compounds in good to excellent yields, suitable for subsequent biological evaluation.
Application Note: A Scalable Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Introduction
Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its rigid azetidine core and the tertiary alcohol functionality make it a valuable scaffold for introducing specific spatial arrangements in drug candidates. This application note provides a detailed, scalable, three-step synthesis protocol for this compound, starting from commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The described methodology is designed for researchers and process chemists in the pharmaceutical and biotechnology industries, focusing on robust and scalable procedures.
Synthetic Pathway Overview
The synthesis commences with the oxidation of the commercially available starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate (1), to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate (2). Subsequent reaction of the ketone with a Grignard reagent, methylmagnesium bromide, affords the target tertiary alcohol, this compound (3).
Experimental Protocols
Step 1: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (1)
This procedure details the oxidation of the secondary alcohol to a ketone using a TEMPO-catalyzed reaction with sodium hypochlorite as the oxidant. This method is a greener and cost-effective alternative to other oxidation methods.[1]
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
tert-butyl 3-hydroxyazetidine-1-carboxylate (1)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaClO) solution (12% aqueous)
-
Potassium bicarbonate (KHCO₃)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Charge the 10 L reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (500 g, 2.89 mol), dichloromethane (5 L), an aqueous solution of potassium bromide (9.1%, 755 g), and TEMPO (9.0 g, 57.7 mmol).
-
Cool the reaction mixture to 0 °C with continuous stirring.
-
In a separate vessel, prepare a solution of potassium bicarbonate (5.2 kg) and sodium hypochlorite (12% solution, 4.3 L) in water (19.5 L).
-
Slowly add the prepared oxidant solution to the reactor via the addition funnel, maintaining the internal temperature between 0 and 5 °C.
-
Stir the reaction mixture for 1 hour at 0-5 °C after the addition is complete. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a 15% aqueous solution of sodium thiosulfate (5 L).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield tert-butyl 3-oxoazetidine-1-carboxylate (2) as a solid.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| tert-butyl 3-hydroxyazetidine-1-carboxylate (1) | 173.21 | 500 g | 2.89 | 1.0 |
| TEMPO | 156.25 | 9.0 g | 0.0577 | 0.02 |
| Potassium Bromide (KBr) | 119.00 | 68.7 g in 755 g soln | 0.58 | 0.2 |
| Sodium Hypochlorite (NaClO) | 74.44 | ~516 g in 4.3 L soln | ~6.93 | ~2.4 |
| Potassium Bicarbonate (KHCO₃) | 100.12 | 5.2 kg | 51.9 | 18.0 |
| Dichloromethane (DCM) | 84.93 | 5 L + 4 L | - | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Typical Yield | Purity |
| tert-butyl 3-oxoazetidine-1-carboxylate (2) | 171.19 | 494.6 g | 90-95% | >97% |
Table 1: Quantitative data for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 2: Grignard Reaction for the Synthesis of this compound (3)
This protocol outlines the addition of methylmagnesium bromide to the ketone intermediate to form the desired tertiary alcohol. Careful temperature control is crucial for this highly exothermic reaction.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel under an inert atmosphere (Nitrogen or Argon)
-
tert-butyl 3-oxoazetidine-1-carboxylate (2)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Ensure the 10 L reactor is dry and purged with nitrogen.
-
Charge the reactor with tert-butyl 3-oxoazetidine-1-carboxylate (2) (450 g, 2.63 mol) and anhydrous tetrahydrofuran (4.5 L).
-
Cool the solution to -10 °C under a nitrogen atmosphere with stirring.
-
Slowly add methylmagnesium bromide solution (3.0 M in diethyl ether, 965 mL, 2.90 mol) via the addition funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (2 L), ensuring the temperature does not exceed 15 °C.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with water (2 L) and then brine (2 L).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| tert-butyl 3-oxoazetidine-1-carboxylate (2) | 171.19 | 450 g | 2.63 | 1.0 |
| Methylmagnesium bromide (3.0 M in Et₂O) | - | 965 mL | 2.90 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 4.5 L | - | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Typical Yield | Purity |
| This compound (3) | 215.29 | 566.2 g | 80-85% | >95% (crude) |
Table 2: Quantitative data for the Grignard reaction.
Step 3: Purification of this compound (3)
The crude product is purified by column chromatography on a scale-up system to yield the final high-purity compound.
Materials and Equipment:
-
Flash chromatography system suitable for large-scale purification
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude product from Step 2 in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to afford the final product as a white solid or a viscous oil.
| Parameter | Value |
| Stationary Phase | Silica Gel (approx. 5 kg) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient |
| Expected Yield | 75-80% (from the ketone) |
| Final Purity (HPLC) | >98% |
| Analytical Data | |
| ¹H NMR (400 MHz, CDCl₃) δ | 5.56 (s, 1H), 3.7-3.5 (m, 4H), 1.4 (s, 9H), 1.3 (s, 3H).[2] |
| MS (ESI+) m/z | 216.15 [M+H]⁺, 238.13 [M+Na]⁺ |
Table 3: Purification and Characterization Data.
Synthesis Workflow Diagram
Caption: Scale-up synthesis workflow for this compound.
Conclusion
This application note provides a comprehensive and scalable three-step synthesis for this compound. The described protocols are optimized for larger scale production, with a focus on safety, efficiency, and the use of readily available reagents. This detailed guide should serve as a valuable resource for researchers and drug development professionals requiring access to this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most frequently employed synthetic route is the Grignard reaction of a commercially available starting material, 1-Boc-3-azetidinone, or its corresponding ester derivative, with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This reaction directly installs the 2-hydroxypropan-2-yl group at the 3-position of the azetidine ring.
Q2: What are the critical parameters to control during the Grignard reaction to minimize impurity formation?
A2: Temperature control is crucial; the reaction should be maintained at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions. The slow, dropwise addition of the Grignard reagent to the azetidinone or ester is also critical to control the reaction exotherm and minimize the formation of byproducts. Furthermore, ensuring anhydrous (dry) reaction conditions is essential, as Grignard reagents are highly reactive with water.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, the product, and any significant impurities. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended work-up and purification procedures for this compound?
A4: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride to neutralize the excess Grignard reagent and the magnesium alkoxide intermediate. Following the quench, an extractive workup with a suitable organic solvent (e.g., ethyl acetate) is performed. The crude product is often purified by column chromatography on silica gel to remove unreacted starting materials and byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive Grignard reagent. | Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration. |
| Wet reagents or glassware. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. | |
| Presence of unreacted starting material (1-Boc-3-azetidinone or ester) | Insufficient Grignard reagent. | Use a molar excess of the Grignard reagent (typically 2-3 equivalents). |
| Incomplete reaction. | Increase the reaction time or allow the reaction to warm slowly to room temperature after the initial low-temperature addition. | |
| Formation of a ketone intermediate (tert-butyl 3-acetylazetidine-1-carboxylate) | Incomplete reaction of the intermediate ketone with the second equivalent of Grignard reagent. | Ensure a sufficient excess of the Grignard reagent is used. A longer reaction time may also be beneficial. |
| Presence of a byproduct with a similar polarity to the product, making purification difficult. | This could be the ketone intermediate or a dimer resulting from side reactions. | Optimize the reaction conditions (lower temperature, slower addition) to minimize byproduct formation. For purification, try a different solvent system for column chromatography or consider preparative HPLC. |
| Deprotection of the Boc group. | The Boc (tert-butoxycarbonyl) protecting group is generally stable under Grignard conditions. However, acidic quench conditions that are too harsh can lead to its removal. | Use a mild quenching agent like saturated aqueous ammonium chloride. Avoid strong acids during the workup. |
Common Impurities Summary
The following table summarizes the common impurities that may be observed in the synthesis of this compound via the Grignard reaction.
| Impurity Name | Chemical Structure | Source | Typical Analytical Signal (relative to product) |
| 1-Boc-3-azetidinone (Starting Material) | C₈H₁₃NO₃ | Incomplete reaction. | Higher Rf on TLC; different chemical shift in 1H NMR. |
| tert-Butyl 3-acetylazetidine-1-carboxylate (Ketone Intermediate) | C₁₀H₁₇NO₃ | Incomplete reaction of the intermediate with the second equivalent of Grignard reagent. | Higher Rf on TLC than the product; presence of a methyl ketone signal in 1H NMR (~2.1 ppm). |
| 3-Azetidinol (from deprotection) | C₃H₇NO | Cleavage of the Boc protecting group during acidic workup. | Very polar, may streak on TLC; absence of the t-butyl signal in 1H NMR. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis via the Grignard reaction.
Materials:
-
1-Boc-3-azetidinone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (2.2 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Logical Workflow for Impurity Formation
The following diagram illustrates the relationship between the main reaction pathway and the formation of key impurities.
Caption: Synthetic pathway and potential impurity formation.
Technical Support Center: Grignard Reactions with Boc-Protected Azetidinones
This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when reacting Grignard reagents with N-Boc-protected 2-azetidinones (β-lactams).
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction between a Grignard reagent and a Boc-protected 2-azetidinone?
The primary reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the β-lactam ring. This typically leads to the opening of the strained four-membered ring to form a magnesium alkoxide intermediate. Upon aqueous workup, this intermediate yields a stable, linear β-amino ketone.[1]
Q2: What are the most common side reactions observed in this process?
The most prevalent side reactions include:
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon to the carbonyl group, forming an enolate. This is especially problematic with sterically hindered Grignard reagents.[2][3]
-
Attack on the Boc Carbonyl: The nucleophilic Grignard reagent can attack the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group, leading to its cleavage. This was observed with N-Alloc protecting groups and can occur with Boc under forcing conditions.[1]
-
β-Elimination: If a suitable leaving group is present on the C3 position of the azetidinone ring, the formation of an enolate intermediate can facilitate an elimination reaction.[1]
-
Reduction: Grignard reagents with β-hydrogens can reduce the ketone via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction), although this is more common with bulkier ketones.[4][5]
Q3: How does the choice of Grignard reagent affect the reaction outcome?
Sterically bulky Grignard reagents are more likely to act as bases, leading to enolization rather than nucleophilic addition.[3][5] Less hindered reagents, such as methylmagnesium bromide, are more likely to act as nucleophiles. The basicity of the Grignard reagent also plays a crucial role; more basic reagents increase the likelihood of deprotonation.
Q4: Can the Boc protecting group be cleaved during the reaction or workup?
Yes. The Boc group is notoriously sensitive to acid.[6] Standard acidic workup conditions (e.g., HCl) used to quench the Grignard reaction can easily lead to partial or complete deprotection.[1][7] Furthermore, strong Lewis acids or forcing conditions during the Grignard addition itself can also compromise the Boc group.[1]
Troubleshooting Guide
This section addresses specific problems encountered during the Grignard reaction with Boc-azetidinones.
Problem 1: Low yield of the desired β-amino ketone and recovery of starting material.
-
Possible Cause: Inactive Grignard reagent. Grignard reagents are highly sensitive to moisture and air. The magnesium surface can have a passivating oxide layer.[8]
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and assembled under an inert atmosphere (Argon or Nitrogen).[8]
-
Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.[8]
-
Activate the magnesium turnings before use. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings.[8]
-
Titrate the Grignard reagent before use to determine its exact concentration and ensure its activity.
-
Problem 2: A significant amount of an unknown byproduct is formed, which appears to be a dimer or higher molecular weight species.
-
Possible Cause: Enolate formation followed by an aldol-type condensation. The Grignard reagent deprotonates the C3 position of the azetidinone, creating an enolate. This enolate can then attack the carbonyl of another molecule of the starting material.[2][3]
-
Solution:
-
Lower the reaction temperature: Perform the addition at low temperatures (e.g., -78 °C to -40 °C) to favor the kinetic nucleophilic addition over deprotonation.
-
Use inverse addition: Add the solution of the Boc-azetidinone slowly to the Grignard reagent. This maintains a high concentration of the Grignard reagent, minimizing the chance for the enolate to react with the starting material.
-
Consider a less basic organometallic reagent: If possible, organolithium or organocerium reagents might offer different selectivity.
-
Problem 3: The isolated product is the N-deprotected β-amino ketone.
-
Possible Cause: Cleavage of the Boc group during acidic workup.
-
Solution:
-
Use a buffered quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl.[9] This is typically acidic enough to protonate the alkoxide but mild enough to leave the Boc group intact.
-
Minimize contact time with acid: If a stronger acid is necessary, perform the workup at 0 °C and quickly move to the extraction step to minimize the exposure time.
-
Problem 4: Besides the desired product, a byproduct corresponding to the loss of the Boc group and the Grignard's alkyl/aryl group is observed.
-
Possible Cause: Nucleophilic attack on the Boc group's carbonyl. While less common than attack on the β-lactam carbonyl, this can occur, especially at higher temperatures or with extended reaction times.
-
Solution:
-
Maintain low reaction temperatures.
-
Use the minimum necessary excess of the Grignard reagent (e.g., 1.1-1.5 equivalents).
-
Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Data Presentation
The success of the Grignard addition is highly dependent on reaction conditions. The following table summarizes the expected outcomes based on the choice of reagent and temperature, derived from common observations in organic synthesis.
| Grignard Reagent (R-MgX) | Temperature | Predominant Product | Major Side Product(s) |
| MeMgBr | -78 °C to 0 °C | β-Amino Ketone (Addition) | Minimal |
| i-PrMgCl | 0 °C to RT | Starting Material (No Reaction) | Enolate-derived products |
| t-BuMgCl | 0 °C to RT | Starting Material (No Reaction) | Enolate-derived products |
| PhMgBr | -40 °C to 0 °C | β-Amino Ketone (Addition) | Minor enolization |
Experimental Protocols
General Protocol for the Grignard Addition to 1-Boc-3-azetidinone
Materials:
-
1-Boc-3-azetidinone
-
Grignard reagent (e.g., 1.0 M solution of Methylmagnesium Bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere of argon, add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC by quenching a small aliquot in saturated NH₄Cl.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude β-amino ketone by flash column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Key reaction pathways for Grignard reagents with Boc-azetidinones.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Grignard reaction issues.
References
- 1. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Enolate formation from Grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatographic Purification of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for the purification of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of N-Boc protected polar compounds like this compound. Its polarity is well-suited for separating the target compound from less polar impurities.
Q2: How do I choose an appropriate solvent system (eluent)?
A2: The choice of eluent is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the mixture can be gradually increased. For this particular compound, which is quite polar, a higher proportion of ethyl acetate or even the addition of a more polar solvent like methanol may be necessary. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives a target Rf value of approximately 0.3-0.4 for the desired compound.[1]
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A3: Tailing is a common issue when purifying nitrogen-containing compounds like azetidines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[2] To resolve this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Q4: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If the compound is very polar and does not move with standard solvent systems, you can try more polar eluents.[3] A common strategy is to add a small percentage of methanol to the ethyl acetate (e.g., 5-10% methanol in ethyl acetate). Be cautious, as too much methanol can cause very rapid elution and poor separation. Alternatively, reversed-phase chromatography could be considered if normal-phase is not effective.[3]
Q5: I am concerned about the stability of the N-Boc protecting group on silica gel. Is this a valid concern?
A5: The N-Boc group is generally stable on silica gel. However, it is sensitive to strong acids. While silica gel is acidic, it is not typically acidic enough to cause significant deprotection during a standard column chromatography run. Problems are more likely to arise if the eluent itself is highly acidic (e.g., containing trifluoroacetic acid), which is not recommended for this purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system (too polar or not polar enough).- Column overloaded with crude material.- Column packed improperly (channeling). | - Optimize the eluent using TLC to achieve a good separation of spots.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[1] |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Start with a less polar solvent system and gradually increase the polarity (gradient elution). |
| Product Does Not Elute from the Column | - The eluent is not polar enough.- Strong interaction between the basic nitrogen and acidic silica gel. | - Gradually increase the polarity of the eluent (e.g., add methanol to ethyl acetate).- Add 0.5-1% triethylamine to the eluent to reduce strong adsorption to the silica.[2] |
| Compound Decomposes on the Column | - The compound is unstable on silica gel. | - Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if degradation occurs.[3]- Consider using a less acidic stationary phase like alumina or deactivated silica gel.[3] |
| Fractions are very dilute | - The compound is eluting very slowly (tailing).- Too many fractions are being collected. | - Once the product starts eluting, you can slightly increase the solvent polarity to speed up elution and sharpen the peak.[3]- Combine fractions after analyzing them by TLC. |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline. Adjustments may be necessary based on the specific impurities in your crude sample.
-
Preparation of the Slurry:
-
In a beaker, mix 50 g of silica gel (230-400 mesh) with approximately 150 mL of the initial eluent (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Stir to create a uniform slurry, ensuring no air bubbles are trapped.[1]
-
-
Packing the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Pour a small layer of sand over the plug.
-
Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to settle the silica bed.[1]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.
-
-
Loading the Sample:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel (2-3 g), and evaporate the solvent to get a free-flowing powder.[4]
-
Carefully add the sample to the top of the silica bed.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, less polar solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). A suggested gradient could be increasing the ethyl acetate percentage, and if needed, introducing a small amount of methanol.
-
Collect fractions in test tubes.
-
-
Monitoring the Separation:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and elute with a suitable solvent system.
-
Visualize the spots using a stain such as potassium permanganate, as the compound may not be UV-active.
-
Combine the fractions that contain the pure product.
-
-
Isolation of the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Example Data Table
| Parameter | Value |
| Crude Material | 1.2 g |
| Silica Gel | 60 g |
| Column Dimensions | 40 mm x 300 mm |
| Eluent System | Gradient: Hexanes:Ethyl Acetate (from 80:20 to 50:50) |
| TLC Rf of Product | ~0.35 in 60:40 Hexanes:Ethyl Acetate |
| TLC Visualization | Potassium Permanganate Stain |
| Pure Product Yield | 0.95 g (79%) |
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues during column chromatography.
References
Technical Support Center: Optimization of Grignard Reaction Conditions for 1-Boc-3-azetidinone
Welcome to the technical support center for the optimization of Grignard reaction conditions involving 1-Boc-3-azetidinone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and efficient reactions.
Troubleshooting Guide
This section addresses common issues encountered during the Grignard reaction with 1-Boc-3-azetidinone.
Issue 1: Grignard Reagent Fails to Form or Initiates Slowly
-
Question: My Grignard reagent preparation is sluggish or doesn't start at all. What could be the problem?
-
Answer: The initiation of a Grignard reaction is often the most critical step and can be hampered by several factors. Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying, to remove any trace amounts of water which can quench the reaction. The magnesium turnings should be fresh and have a shiny surface; a dull surface indicates the presence of a passivating magnesium oxide layer. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Using an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial.
Issue 2: Low Yield of the Desired 3-Substituted-3-hydroxyazetidine Product
-
Question: I'm observing a low yield of my target alcohol. What are the potential causes and solutions?
-
Answer: Low yields can result from several factors. The quality of the Grignard reagent is paramount; use freshly prepared or recently titrated reagent. A common side reaction is the enolization of the ketone by the Grignard reagent acting as a base, which can be minimized by using a less sterically hindered Grignard reagent and maintaining a low reaction temperature. Slow, dropwise addition of the Grignard reagent to a cooled solution of 1-Boc-3-azetidinone helps to control the exotherm and minimize side reactions. For alkyl Grignard reagents, which can give poor yields with strained ketones, consider the use of "Turbo-Grignard" reagents (e.g., with the addition of LiCl) to enhance reactivity.
Issue 3: Formation of Impurities and Byproducts
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
-
Answer: A common byproduct is the Wurtz coupling product (R-R) from the reaction of the Grignard reagent with the corresponding organic halide. This is more prevalent at higher temperatures. Maintaining a low reaction temperature throughout the addition and reaction time is critical. Another potential issue is the presence of unreacted starting material due to an insufficient amount of Grignard reagent or incomplete reaction. Ensure at least one equivalent of the Grignard reagent is added, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Grignard reaction with 1-Boc-3-azetidinone?
A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for Grignard reactions as it effectively solvates and stabilizes the Grignard reagent. Anhydrous diethyl ether is also a suitable option. The choice may depend on the specific Grignard reagent being used and the desired reaction temperature.
Q2: At what temperature should I perform the Grignard addition to 1-Boc-3-azetidinone?
A2: It is highly recommended to perform the addition of the Grignard reagent at a low temperature, typically between -78 °C and 0 °C. This helps to minimize side reactions such as enolization and Wurtz coupling, leading to a cleaner reaction and higher yield of the desired tertiary alcohol.
Q3: How can I determine the concentration of my prepared Grignard reagent?
A3: The concentration of a Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution against a standard solution of a known titrant, such as iodine or a solution of a secondary alcohol like 2-butanol with a catalytic amount of 1,10-phenanthroline as an indicator.
Q4: Is it necessary to protect the nitrogen on the azetidine ring?
A4: Yes, the Boc (tert-butoxycarbonyl) protecting group on the nitrogen is crucial. The acidic N-H proton of an unprotected azetidinone would be readily deprotonated by the strongly basic Grignard reagent, consuming the reagent and preventing the desired nucleophilic addition to the ketone.
Experimental Protocols
General Protocol for the Grignard Reaction with 1-Boc-3-azetidinone
This protocol provides a general methodology. Specific conditions may need to be optimized for different Grignard reagents.
Materials:
-
1-Boc-3-azetidinone
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene, methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of the organic halide (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.
-
Slowly add the remaining halide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to 1-Boc-3-azetidinone:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add the prepared Grignard reagent (1.1 equivalents) to the cooled solution of 1-Boc-3-azetidinone via a syringe or cannula.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, proceed to the workup.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the Grignard reaction of 1-Boc-3-azetidinone with various Grignard reagents. Please note that these are representative values and actual results may vary depending on the specific experimental setup and conditions.
| Grignard Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methylmagnesium Bromide | 0 | 2 | 85-95 |
| Ethylmagnesium Bromide | 0 | 2 | 80-90 |
| Phenylmagnesium Bromide | -20 to 0 | 3 | 75-85 |
| Vinylmagnesium Bromide | -40 to -20 | 3 | 70-80 |
| Isopropylmagnesium Chloride | -78 to -40 | 4 | 50-60 |
Mandatory Visualizations
Caption: Experimental workflow for the Grignard reaction with 1-Boc-3-azetidinone.
Preventing dimer formation during the synthesis of azetidine derivatives
Welcome to the technical support center for the synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly the prevention of dimer formation, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in azetidine synthesis?
A1: Dimer formation is a common side reaction in azetidine synthesis where two precursor molecules react with each other to form a larger, undesired molecule (a dimer) instead of undergoing the desired intramolecular cyclization to form the four-membered azetidine ring. This intermolecular reaction competes with the formation of the desired product, leading to lower yields and complicating the purification process.
Q2: What are the primary factors that promote dimer formation?
A2: The main factors that favor intermolecular dimerization over intramolecular cyclization include high concentrations of the starting material, inappropriate choice of base and solvent, the use of a poor leaving group, and significant steric hindrance around the reaction centers.[1]
Q3: How can I minimize dimer formation during my reaction?
A3: To favor the formation of the azetidine ring and minimize dimerization, it is crucial to employ high dilution conditions. This involves the slow addition of the substrate to the reaction mixture. Additionally, careful selection of a non-nucleophilic, strong base and a polar aprotic solvent can significantly improve the yield of the desired intramolecular cyclization product.
Q4: What is the role of a protecting group in preventing dimer formation?
A4: Protecting groups are essential in multi-step organic syntheses to temporarily block reactive functional groups and prevent unwanted side reactions. In the context of azetidine synthesis, a suitable protecting group on the nitrogen atom can prevent it from acting as a nucleophile in intermolecular reactions, thereby reducing dimer formation. The choice of the protecting group is critical and should be stable under the reaction conditions and easily removable afterward.
Troubleshooting Guides
Issue 1: Significant Dimer Formation Observed by TLC/LC-MS
Symptoms:
-
A major byproduct with approximately double the mass of the starting material is observed.
-
Low yield of the desired azetidine product.
-
Complex reaction mixture that is difficult to purify.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Concentration | Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate solution to the reaction mixture containing the base over an extended period. This maintains a low instantaneous concentration of the substrate, favoring intramolecular cyclization. |
| Inappropriate Base | Use a strong, non-nucleophilic base to promote the deprotonation of the amine without competing as a nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] |
| Unsuitable Solvent | Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to accelerate the SN2 reaction.[1] These solvents can help to solvate the cation of the base, increasing the nucleophilicity of the amine. |
| Poor Leaving Group | If your substrate contains a hydroxyl group, convert it to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), to facilitate the intramolecular nucleophilic attack.[1] |
| Steric Hindrance | If the substrate is sterically hindered, consider increasing the reaction temperature to overcome the activation energy barrier for cyclization. However, be cautious as higher temperatures can also promote side reactions. |
Data Presentation: Impact of Reaction Conditions on Dimer Formation
The following tables summarize the effect of various reaction parameters on the yield of the desired azetidine product versus the undesired dimer.
Table 1: Effect of Substrate Concentration on Product Distribution
| Substrate Concentration (M) | Azetidine Yield (%) | Dimer Yield (%) | Reference |
| 0.2 | 81 | Trace | [2] |
| 0.5 | Not specified, but high dilution is recommended to avoid intermolecular reactions | Not specified | [1] |
Note: Specific quantitative data for dimer yield at varying concentrations is often not explicitly reported in the literature, but high dilution is a universally recommended strategy to minimize it.
Table 2: Comparison of Bases for Azetidine Synthesis
| Base | Solvent | Temperature (°C) | Azetidine Yield (%) | Dimer Information | Reference |
| NaH | THF/DMF | 0 to RT | High (specific yield varies) | Generally low with appropriate dilution | [1] |
| K₂CO₃ | DMF | 80 | High (specific yield varies) | Can be effective in minimizing dimers | [1] |
| DBU | THF | RT | Good (specific yield varies) | Useful non-nucleophilic base | [1] |
Table 3: Influence of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Azetidine Yield (%) | Dimer Information | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2-dichloroethane (DCE) | Reflux | 81 | Trace amount of pyrrolidine byproduct, dimer not specified |[2] | | Benzene | Reflux | Lower than DCE | Lower selectivity, dimer not specified |[2] | | THF | RT to Reflux | Varies | Commonly used, dimer formation depends on concentration |[1] | | DMF | RT to 80 | Varies | Good for accelerating SN2, helps reduce dimers with dilution |[1] | | DMSO | RT to Elevated | Varies | Similar to DMF, good for challenging cyclizations |[1] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Haloamine using High Dilution
This protocol describes a general method for the synthesis of an N-protected azetidine from a γ-haloamine precursor, emphasizing high-dilution techniques to minimize dimer formation.
Materials:
-
N-protected γ-haloamine (1 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
To the flask, add NaH (1.2 equivalents) and wash with anhydrous diethyl ether three times to remove the mineral oil.
-
Add anhydrous DMF to the flask to create a slurry of NaH.
-
Dissolve the N-protected γ-haloamine (1 equivalent) in a separate flask with anhydrous DMF to a concentration of approximately 0.1 M.
-
Transfer the γ-haloamine solution to the dropping funnel.
-
Add the γ-haloamine solution dropwise from the dropping funnel to the stirred NaH slurry in DMF over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired azetidine derivative.
Visualizations
Logical Workflow for Troubleshooting Dimer Formation
Caption: Troubleshooting workflow for minimizing dimer formation.
Competitive Reaction Pathways: Intramolecular Cyclization vs. Intermolecular Dimerization
Caption: Competing pathways in azetidine synthesis.
References
Stability of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate to acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?
A1: The stability of this compound is primarily influenced by its two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained azetidine ring.
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway is the removal of the Boc group to yield 3-(2-hydroxypropan-2-yl)azetidine.[1][2][3][4][5] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[1][3] Due to the inherent ring strain of the azetidine ring, acid-mediated ring-opening is a potential secondary degradation pathway, which can be influenced by the reaction conditions and the pKa of the azetidine nitrogen.[6] However, some studies have shown that N-Boc deprotection of azetidines can occur without ring-opening under carefully controlled acidic conditions.[7] In some cases, macrocyclic peptides containing Boc-protected azetidines were successfully deprotected using trifluoroacetic acid (TFA) with no evidence of azetidine ring opening.[8][9]
-
Basic Conditions: The Boc protecting group is generally stable to basic conditions.[1][10] Carbamates are typically more resistant to base-catalyzed hydrolysis than esters.[2] The azetidine ring itself is also generally more stable under basic conditions compared to acidic conditions. While extreme pH and high temperatures could potentially lead to degradation, the molecule is expected to be significantly more stable in basic media. Some studies on similar azetidine derivatives have reported high stability even after prolonged treatment with excess potassium hydroxide.
Q2: I am observing incomplete Boc deprotection. What are the possible causes and how can I resolve this?
A2: Incomplete Boc deprotection is a common issue. Here are several factors to consider and troubleshoot:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[1][11][12] If the reaction is sluggish, consider increasing the concentration of the acid or using a stronger acid (e.g., switching from HCl in methanol to trifluoroacetic acid).
-
Reaction Time and Temperature: The reaction may require more time to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Gentle heating can sometimes be employed, but this may also increase the risk of side reactions, including azetidine ring opening.
-
Steric Hindrance: The bulky tert-butyl group of the Boc protector and the substituent on the azetidine ring may sterically hinder the approach of the acid. More forcing conditions might be necessary in such cases.
-
Solvent Effects: The choice of solvent can impact the efficiency of the deprotection. Aprotic solvents like dichloromethane (DCM) are commonly used for TFA-mediated deprotection. Protic solvents might compete for the acid or participate in side reactions.
Q3: I am concerned about potential side reactions during Boc deprotection. What should I look out for and how can I minimize them?
A3: The primary side reaction of concern during acid-catalyzed Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.
-
Potential Nucleophiles: In the case of this compound, the tertiary alcohol is a potential internal nucleophile. While less likely due to steric hindrance, intermolecular reactions with other nucleophiles in the reaction mixture are possible.
-
Minimizing Side Reactions: The most effective way to prevent unwanted alkylation is by using "scavengers." Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger.
-
Water: Can trap the cation to form tert-butanol.
-
Thioanisole: Particularly useful if other sensitive functional groups are present.
-
A common practice is to use a scavenger cocktail, for instance, a mixture of TFA, TIS, and water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or slow reaction under acidic conditions | Insufficient acid strength or concentration. | Increase the concentration of the acid or switch to a stronger acid (e.g., TFA). |
| Low reaction temperature. | Allow the reaction to proceed at room temperature or consider gentle heating while monitoring for side products. | |
| Steric hindrance. | Increase reaction time and/or acid concentration. | |
| Multiple unexpected products observed | Azetidine ring-opening. | Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA). Perform the reaction at a lower temperature. |
| Tert-butylation of the substrate or solvent. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture. | |
| Compound degradation under basic conditions | Harsh reaction conditions (high temperature, extreme pH). | The compound is expected to be stable under typical basic conditions. If degradation is observed, reduce the temperature and/or the concentration of the base. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol provides a framework for determining the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7.4, 9, and 12).
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µM. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., methanol) and, if necessary, neutralizing the solution.
-
Analysis: Analyze the samples by a validated HPLC-MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation kinetics and half-life.
Protocol 2: HPLC-MS Method for Analysis
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), can be used.
-
Detection: Mass spectrometry (MS) is ideal for confirming the identity of the parent compound and any potential degradation products. UV detection can also be used for quantification.
Protocol 3: Monitoring Boc Deprotection by ¹H NMR
-
Sample Preparation: Dissolve a known amount of the Boc-protected compound in a deuterated solvent (e.g., CDCl₃ or MeOD) that is compatible with the acidic reagent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.
-
Initiate Reaction: Add the acidic reagent (e.g., a few drops of TFA-d or a solution of HCl in D₂O) to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the characteristic singlet for the tert-butyl protons of the Boc group (around 1.4 ppm) and the appearance of new signals corresponding to the deprotected product. The integration of these signals can be used to quantify the extent of the reaction over time.
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: Experimental workflow for assessing chemical stability.
Caption: Troubleshooting logic for incomplete Boc deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Troubleshooting low yields in the synthesis of substituted azetidines
Welcome to the technical support center for the synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges, particularly low reaction yields.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Question: My intramolecular cyclization reaction to form the azetidine ring has a very low yield. What are the primary causes and how can I fix it?
Answer: Low yields in intramolecular cyclizations are a frequent challenge in azetidine synthesis, often due to the high ring strain of the four-membered ring.[1][2] The most common issues and their corresponding solutions are outlined below.
Issue 1: Competing Intermolecular Reactions
-
Symptom: Your analysis (TLC, LC-MS) shows significant formation of dimers, polymers, or baseline material, with starting material being consumed.
-
Cause: The precursor molecule is reacting with other precursor molecules instead of cyclizing internally. This is highly dependent on concentration.[3]
-
Solution: Employ high-dilution conditions. This can be achieved by adding the substrate to the reaction mixture very slowly over an extended period. This favors the desired intramolecular reaction pathway.[3]
Issue 2: Poor Leaving Group
-
Symptom: The starting material (e.g., a γ-amino alcohol) remains largely unreacted even after extended reaction times or heating.
-
Cause: The hydroxyl group is a poor leaving group. For the SN2 reaction to proceed, it must be converted into a more reactive species.
-
Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3] If you are using a halide (e.g., -Cl, -Br), consider an in situ conversion to an iodide, which is a superior leaving group, by adding a catalytic amount of NaI or KI (Finkelstein reaction).[3]
Issue 3: Inappropriate Base or Solvent Choice
-
Symptom: The reaction is slow, incomplete, or yields significant elimination byproducts.
-
Cause: The base may not be strong enough to deprotonate the amine, or it might be too nucleophilic and compete in the substitution. The solvent polarity can also significantly affect the rate of the SN2 cyclization.[3]
-
Solution:
-
Base: For cyclizing γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU is often required.[3] If elimination is a problem, switching to a milder or more nucleophilic base might be necessary.[3]
-
Solvent: To accelerate the SN2 reaction, consider switching to a more polar aprotic solvent such as DMF or DMSO.[3]
-
Issue 4: Steric Hindrance
-
Symptom: The reaction is slow or fails with bulky substituents on the starting material.
-
Cause: Large substituents near the reaction centers can physically block the nucleophilic attack of the nitrogen atom required for ring closure.[3]
-
Solution: This is a more challenging issue to resolve. Increasing the reaction temperature may provide enough energy to overcome the steric barrier.[3] Alternatively, a different synthetic route that avoids this sterically hindered cyclization may be necessary.
Question: My reaction is producing a mixture of the desired azetidine and a five-membered pyrrolidine ring. How can I improve the selectivity?
Answer: The formation of a pyrrolidine byproduct indicates a competing 5-endo-tet cyclization (for some mechanisms) or rearrangement. The selectivity between forming a four-membered azetidine versus a five-membered pyrrolidine can be influenced by several factors.
-
Nature of Substituents: The electronic and steric nature of substituents can affect the relative ratio of azetidine and pyrrolidine products.[4]
-
Reaction Conditions: In a study involving iodocyclization of homoallyl amines, the ratio of azetidine to pyrrolidine was dependent on the substituents.[4]
-
Catalyst Choice: In the La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, the reaction overwhelmingly favored the formation of azetidines over pyrrolidines.[5][6] This suggests that catalyst choice is critical for controlling regioselectivity.
To improve selectivity, carefully optimize the catalyst, solvent, and temperature. A catalyst system like La(OTf)₃ may favor the desired azetidine formation.[5]
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Intramolecular Cyclization
| Issue | Primary Cause | Recommended Solution(s) | Citation(s) |
| Reaction is too slow/stalled | Poor leaving group (e.g., -OH) | Convert the hydroxyl to a better leaving group (mesylate, tosylate). | [3] |
| Low reaction temperature | Increase the reaction temperature. | [3] | |
| Insufficiently polar solvent | Switch to a polar aprotic solvent like DMF or DMSO. | [3] | |
| Intermolecular Side Reactions | High concentration | Use high-dilution conditions (slow substrate addition). | [3] |
| Elimination Byproducts | Strongly basic, non-nucleophilic conditions | Switch to a milder or more nucleophilic base. | [3] |
| Incorrect Base | Base is not strong enough or is nucleophilic | Use a strong, non-nucleophilic base like NaH or K₂CO₃. | [3] |
Table 2: Effect of Substituents on Azetidine Synthesis Yield (La(OTf)₃-catalyzed method)
| Substituent Type on Amine | Effect on Yield | Example | Citation(s) |
| Electron-rich and electron-deficient benzyl groups | Smooth reaction, high yield | 2ba, 2ca | [5] |
| n-butyl amine | High yield and high regioselectivity | 2da | [5] |
| Bulky tert-butyl amine | High yield | 2ea | [5] |
| π-basic allyl group | Moderate yield | 2fa | [5] |
| Acid-prone protecting groups (Boc, PMB, TBS) | Tolerated, high yields | 2ga–2ia | [5] |
| Nitrile and sulfide functionalities | Hardly affected the yield | 2ja, 2ka | [5] |
| Epoxy aniline | Low yield (39%) due to side reaction | 2la | [5] |
Experimental Protocols
Protocol 1: General Two-Step Procedure for Intramolecular Cyclization via Mesylation
This protocol describes the conversion of a γ-amino alcohol to the corresponding azetidine by first creating a mesylate leaving group, followed by base-induced cyclization.
Step 1: Mesylation
-
Dissolve the γ-amino alcohol (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (Et₃N, 1.5 eq) or pyridine.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.[3]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.[3]
Step 2: Cyclization
-
Dissolve the crude mesylate from the previous step in a solvent such as THF or DMF.[3]
-
Cool the solution to 0 °C.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise.[3]
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[3]
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford the desired substituted azetidine.[3]
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This method provides a route to azetidines from epoxy amines.[6]
-
Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature.[6]
-
Stir the mixture under reflux until the reaction is complete (monitor by TLC).[6]
-
Cool the mixture to 0 °C and add saturated aqueous NaHCO₃ to quench the reaction.[6]
-
Extract the mixture three times with CH₂Cl₂.[6]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.[6]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Removal of unreacted starting materials from the product mixture
Welcome to the Technical Support Center for Product Purification. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from product mixtures.
Method Selection Guide
Choosing the appropriate purification method is critical for achieving high purity and yield. The decision often depends on the physical and chemical properties of the desired product and the impurities.
Q: How do I select the best purification method for my product mixture?
A: To select the most effective method, consider the properties of your target compound and the unreacted starting materials. Key factors include the state of matter (solid or liquid), polarity differences, solubility, and the presence of acidic or basic functional groups. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Q: My compound will not crystallize during recrystallization. What should I do?
A: If crystals do not form upon cooling, the solution may be too dilute.
-
Solution 1: Reduce Solvent Volume. Reheat the solution and boil off some of the solvent to increase the concentration of the desired product.[1] Allow it to cool again.
-
Solution 2: Induce Crystallization. If the solution is supersaturated, scratching the inside of the flask with a glass rod at the meniscus can create a surface for crystal nucleation. Adding a "seed crystal" of the pure compound can also initiate crystallization.
-
Solution 3: Re-evaluate Solvent. The chosen solvent may not be optimal. An ideal solvent should dissolve the compound when hot but not when cold.[2][3] You may need to perform new solubility tests to find a more suitable solvent or solvent mixture.
Q: My product seems to be decomposing on the silica gel column. How can I prevent this?
A: Silica gel is acidic and can cause decomposition of sensitive compounds.
-
Solution 1: Deactivate the Silica Gel. You can neutralize the silica gel by treating it with a base, such as triethylamine. A common method is to flush the packed column with an eluent containing a small percentage (e.g., 1-2%) of triethylamine before loading your sample.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[4]
-
Solution 3: Work Quickly. Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to speed up the elution.[5][6]
Q: An emulsion has formed during my liquid-liquid extraction, and the layers will not separate. What can I do?
A: Emulsions are colloidal suspensions of one liquid in another and are common when the two phases have similar densities or when detergents or other emulsifying agents are present.
-
Solution 1: Be Patient. Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to layer separation.[7]
-
Solution 2: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break up the emulsion and improve separation.[7]
-
Solution 3: Filtration. For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.[8]
-
Solution 4: Reduce Agitation. In subsequent extractions, use gentle swirling or inverting of the funnel rather than vigorous shaking to mix the layers.[9]
Q: My yield is very low after purification. Where could my product have gone?
A: Product loss can occur at multiple stages of a purification procedure.
-
During Recrystallization: The product may have significant solubility in the cold solvent, leading to loss in the mother liquor.[1] Using the minimum amount of hot solvent is crucial.[10] Also, excessive use of decolorizing carbon can adsorb your product.[1]
-
During Extraction: The product might be more soluble in the aqueous layer than anticipated.[11] Always save all layers until you have confirmed the location of your product. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
During Chromatography: The compound may have been irreversibly adsorbed onto the column, or fractions may be too dilute to detect the product.[4] Try concentrating the fractions where you expect your compound to be.
FAQs (Frequently Asked Questions)
Q: What is the fundamental principle of recrystallization?
A: Recrystallization is a technique used to purify solid compounds.[12] It operates on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble.[2][13] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).[2][12]
Q: When should I use acid-base extraction?
A: Acid-base extraction is a type of liquid-liquid extraction used to separate acidic or basic compounds from a mixture.[14][15] It works by converting an acidic or basic compound into its water-soluble salt form by reacting it with a base or an acid, respectively.[16][17] This allows the compound to be transferred from an organic solvent layer to an aqueous layer, separating it from neutral or oppositely charged components.[8][14]
Q: What are scavenger resins and when are they useful?
A: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, such as excess reagents or by-products, removing them from the reaction mixture.[18][19] They are particularly useful in combinatorial chemistry and high-throughput synthesis where traditional purification methods like chromatography are time-consuming.[19][20] The key advantage is that the bound impurities can be removed by simple filtration.[18][21]
Q: What is the difference between normal-phase and reversed-phase chromatography?
A: The primary difference lies in the nature of the stationary and mobile phases.
-
Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (like hexane/ethyl acetate). In this mode, non-polar compounds elute first, while polar compounds are retained more strongly by the stationary phase.
-
Reversed-Phase Chromatography: Uses a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (like water/acetonitrile or water/methanol). Here, polar compounds elute first, and non-polar compounds are retained longer.
Quantitative Data Summary
The choice of a purification technique can be guided by factors such as scale, required purity, and speed. The table below provides a general comparison of common methods.
| Purification Method | Typical Scale | Purity Achievable | Speed | Key Advantages | Common Disadvantages |
| Recrystallization | mg to kg | >99% | Slow | Can yield very pure material; scalable.[2][12] | Can have low recovery; requires a suitable solvent.[1] |
| Flash Chromatography | mg to >10 g | >95% | Fast | Rapid purification; applicable to many mixtures.[5][6] | Consumes significant solvent; can be labor-intensive.[20] |
| Liquid-Liquid Extraction | mg to kg | Variable | Fast | Simple, fast, and scalable for initial workup.[22] | Limited separating power; emulsions can form.[8][22] |
| Scavenger Resins | mg to g | >98% | Very Fast | High selectivity; simple filtration workup.[18][19] | Cost of resins; specific to certain functional groups. |
| Solid-Phase Extraction (SPE) | µg to g | >98% | Fast | High recovery; can be automated; reduces solvent use.[23] | Can be costly; requires method development.[24] |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general steps for purifying a solid compound.[10][12][13]
Caption: General workflow for a recrystallization experiment.
Methodology:
-
Solvent Selection: Test the solubility of the impure solid in various solvents to find one where the solid is very soluble at high temperatures but poorly soluble at low temperatures.[2]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring until the solid completely dissolves.[13]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[10][13]
-
Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. The final product can then be transferred to a watch glass to air dry or placed in a vacuum oven.[12]
Protocol 2: Flash Column Chromatography
This protocol describes a rapid method for separating components of a mixture.[5][6][25]
Caption: Workflow for flash column chromatography.
Methodology:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the components. The ideal eluent should give the desired product an Rf value of approximately 0.2-0.3.[5][26]
-
Column Packing: Plug the bottom of a glass column with cotton or glass wool. Fill the column with silica gel, typically as a slurry in the eluent, ensuring there are no cracks or air bubbles.[25] Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in the minimum amount of a suitable solvent.[25] Carefully add this solution to the top of the column. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel and loaded as a solid.[25]
-
Elution and Collection: Add the eluent to the column and apply pressure using compressed air or nitrogen to achieve a flow rate of about 2 inches per minute.[25] Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Liquid-Liquid Extraction
This protocol is for separating compounds based on their differential solubilities in two immiscible liquids.[9][22]
Caption: Workflow for a liquid-liquid extraction.
Methodology:
-
Setup: Place the solution to be extracted into a separatory funnel supported by a ring stand. Ensure the stopcock is closed.[9]
-
Addition of Solvent: Add the extraction solvent (an immiscible liquid) to the funnel. The volume is typically 1/3 to 1/2 of the initial solution.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake gently. Vent frequently.[9]
-
Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two layers to fully separate. The denser layer will be at the bottom.[9]
-
Collection: Carefully drain the bottom layer through the stopcock into a flask. Pour the top layer out through the top opening of the funnel to prevent re-mixing.
-
Drying: The combined organic layers often contain dissolved water. Add a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate), swirl, and then remove the drying agent by gravity filtration.
-
Isolation: Remove the solvent from the dried organic layer, typically by rotary evaporation, to yield the purified compound.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Purification [chem.rochester.edu]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. How To [chem.rochester.edu]
- 12. mt.com [mt.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. homework.study.com [homework.study.com]
- 17. Video: Extraction - Concept [jove.com]
- 18. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 19. Scavenger resin - Wikipedia [en.wikipedia.org]
- 20. silicycle.com [silicycle.com]
- 21. canftech.com [canftech.com]
- 22. openaccesspub.org [openaccesspub.org]
- 23. organomation.com [organomation.com]
- 24. researchgate.net [researchgate.net]
- 25. Chromatography [chem.rochester.edu]
- 26. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Azetidine N-Protection Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing alternative protecting groups for the azetidine nitrogen. Navigate through our troubleshooting guides and frequently asked questions to find solutions to common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the protection and deprotection of the azetidine nitrogen.
Q1: I am observing low yields during the N-protection of my azetidine. What are the possible causes and solutions?
A1: Low yields in N-protection reactions of azetidines can stem from several factors related to the strained nature of the four-membered ring.
-
Steric Hindrance: The azetidine ring can be sterically demanding. If your protecting group is also bulky, the reaction may be slow or incomplete.
-
Solution: Consider using a less hindered protecting group or optimizing reaction conditions such as temperature and reaction time.
-
-
Base Strength: The choice of base is critical. A base that is too strong can lead to side reactions, including ring-opening.
-
Solution: Use a milder base such as triethylamine or diisopropylethylamine. For sensitive substrates, a weaker base like sodium bicarbonate may be suitable.[1]
-
-
Reagent Quality: Ensure the protecting group precursor (e.g., Boc-anhydride, Cbz-Cl) is of high purity and has not degraded.
-
Solution: Use freshly opened or properly stored reagents.
-
Q2: My N-deprotection reaction is not going to completion, or I am seeing decomposition of my starting material. What should I do?
A2: Incomplete deprotection or substrate decomposition are common hurdles. The stability of the azetidine ring is a key consideration.
-
Harsh Deprotection Conditions: Azetidines are susceptible to ring-opening under harsh acidic or reductive conditions.[2] For example, the N-thiopivaloyl group requires harsh removal conditions that may not be compatible with many azetidine derivatives.[3]
-
Solution: Opt for a protecting group that can be removed under milder conditions. For instance, the tert-butoxythiocarbonyl (Botc) group is more acid-labile than the Boc group and can be removed with trifluoroacetic acid (TFA) without ring-opening.[3]
-
-
Catalyst Poisoning: In catalytic hydrogenolysis for Cbz or Benzyl group removal, impurities in the substrate or solvent can poison the catalyst.
-
Solution: Ensure the substrate and solvent are pure. Increasing the catalyst loading or using a different type of palladium catalyst (e.g., Pd(OH)₂/C) can sometimes overcome this issue.
-
-
Orthogonality Issues: If other protecting groups are present in your molecule, the deprotection conditions for the azetidine nitrogen might be affecting them.
Q3: How can I effectively purify my N-protected or deprotected azetidine derivative?
A3: Purification of azetidines can be challenging due to their polarity and potential volatility.[2]
-
Column Chromatography: This is the most common method.[2]
-
Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique.[2]
-
Salt Formation: For deprotected azetidines, which are basic, precipitation as a hydrochloride or trifluoroacetate salt can be an excellent purification and storage strategy.[7]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and use of protecting groups for the azetidine nitrogen.
Q1: What are the most common protecting groups for the azetidine nitrogen, and when should I use them?
A1: The most widely used protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[2][8]
-
tert-Butoxycarbonyl (Boc): This is the most common protecting group due to its general stability and ease of removal under acidic conditions (e.g., TFA, HCl in dioxane).[2][7] It is suitable for a wide range of applications where acidic deprotection is tolerated.
-
Benzyloxycarbonyl (Cbz): The Cbz group is also widely used and is stable to acidic and basic conditions.[1] It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which are neutral and mild conditions, making it orthogonal to acid-labile and base-labile protecting groups.[1][9]
Q2: What are some alternative protecting groups for the azetidine nitrogen that offer advantages over Boc and Cbz?
A2: Several alternative protecting groups can be advantageous in specific synthetic contexts:
-
p-Ethoxyphenyl (PEP): This group can be oxidatively removed with ceric ammonium nitrate (CAN) in good yield, offering an alternative to acidic or reductive cleavage.[10]
-
tert-Butoxythiocarbonyl (Botc): As the thiocarbonyl analog of Boc, the Botc group facilitates α-lithiation of the azetidine ring, which is not possible with the Boc group.[3] It is also more acid-labile than Boc, allowing for selective deprotection.[3]
-
N-Trifluoroacetyl (TFA): The TFA group can be removed under mild basic conditions, such as with ammonia in methanol, providing orthogonality to acid-labile groups.[11]
-
9-Phenyl-9-fluorenyl (Pf): This sterically demanding group offers high acid stability, being significantly more stable than the trityl group.[12] It is useful when very robust protection is required.
-
N-Silyl Groups (e.g., TBDPS): Hindered N-silyl groups like tert-butyldiphenylsilyl (TBDPS) have been shown to be resistant to cleavage under various reaction conditions and can be employed for the protection of labile aziridines, with potential applicability to azetidines.[13]
Q3: How do I choose the right protecting group for my specific synthesis?
A3: The choice of protecting group depends on several factors:
-
Overall Synthetic Strategy: Consider the reaction conditions of subsequent steps. The protecting group must be stable to these conditions.
-
Orthogonality: If other protecting groups are present, select a group that can be removed without affecting the others.[4][5]
-
Desired Reactivity: Some protecting groups can influence the reactivity of the azetidine ring. For example, the Botc group enables α-lithiation.[3]
-
Cleavage Conditions: Ensure the deprotection conditions are compatible with the final desired product.
Data Presentation: Comparison of Azetidine N-Protecting Groups
| Protecting Group | Abbreviation | Common Protection Reagent(s) | Cleavage Conditions | Orthogonality & Remarks |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (TFA, HCl in dioxane)[7][14] | Stable to base and hydrogenolysis. Most common protecting group.[2] |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[1][9] | Stable to acid and base. Orthogonal to acid-labile groups.[1] |
| p-Ethoxyphenyl | PEP | - | Oxidative (Ceric Ammonium Nitrate, CAN)[10] | Offers an alternative to acidic or reductive cleavage.[10] |
| tert-Butoxythiocarbonyl | Botc | Tertiary alkyl xanthate ester | Acidic (TFA), Thermal (EtOH, reflux)[3] | More acid-labile than Boc. Facilitates α-lithiation.[3] |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mildly Basic (NH₃ in MeOH)[11] | Orthogonal to acid-labile protecting groups.[11] |
| 9-Phenyl-9-fluorenyl | Pf | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | - | Sterically demanding and highly acid-stable.[12] |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride | - | Highly resistant to various reaction conditions.[13] |
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine
This protocol describes a general procedure for the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Dissolution: Dissolve the azetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the removal of the benzyloxycarbonyl (Cbz) group.
-
Preparation: Dissolve the N-Cbz protected azetidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).
-
Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen (H₂) at room temperature. A balloon of H₂ is often sufficient. The reaction is typically complete within a few hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.[9]
Protocol 3: N-Botc Deprotection under Acidic Conditions
This protocol describes the removal of the tert-butoxythiocarbonyl (Botc) group using trifluoroacetic acid.
-
Dissolution: Dissolve the N-Botc-azetidine in dichloromethane (CH₂Cl₂).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt.[3]
Visualizations
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-silyl protecting groups for labile aziridines: application toward the synthesis of N-H aziridinomitosenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Characterization of byproducts in the synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Technical Support Center: Synthesis of Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound. It focuses on the characterization and mitigation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct route is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the ketone functional group of tert-butyl 3-acetylazetidine-1-carboxylate. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide.[1][2]
Q2: My reaction did not go to completion, and I've recovered a significant amount of the starting ketone. What are the likely causes?
Recovering the starting material, tert-butyl 3-acetylazetidine-1-carboxylate, is a common issue that can stem from several factors:
-
Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[3] Any contamination will quench the reagent, reducing its effective concentration.
-
Insufficient Reagent: An inadequate molar equivalent of the Grignard reagent may lead to an incomplete reaction. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.
-
Low Reaction Temperature: While lower temperatures can help control side reactions, excessively low temperatures can slow the reaction rate to a point where it does not proceed efficiently.
-
Enolization: The Grignard reagent can act as a base, abstracting an α-hydrogen from the ketone to form an enolate.[1] This enolate is unreactive toward further nucleophilic addition and will revert to the starting ketone upon aqueous workup.
Q3: I'm observing unexpected peaks in my NMR and LC-MS analysis. What are the most probable byproducts?
Besides unreacted starting material, several byproducts can form. The table below summarizes the most common impurities, their likely origin, and key characterization data.
Q4: How can I minimize the formation of the enolate byproduct?
Enolization competes with the desired nucleophilic addition, especially with sterically hindered ketones or strong, bulky bases.[1] To minimize this side reaction:
-
Use Lower Temperatures: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic nucleophilic addition pathway over the thermodynamically favored deprotonation.
-
Slow Addition: Add the Grignard reagent to the ketone solution slowly to avoid localized high concentrations of the base.
-
Consider Alternative Reagents: While Grignard reagents are standard, organolithium reagents (e.g., methyllithium) are generally less prone to enolization with ketones.
Q5: What are the best practices for setting up a successful Grignard reaction for this synthesis?
Success in a Grignard reaction hinges on rigorously excluding water.
-
Dry Glassware: All glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon just before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF) is a common choice.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from reagent preparation to reaction quenching.
-
Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents reaction.[4] Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary.
Byproduct Characterization
The following table summarizes potential byproducts and their expected analytical signatures.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Data (Predicted) |
| Unreacted Starting Material | tert-butyl 3-acetylazetidine-1-carboxylate | 199.25 | Incomplete reaction | ¹H NMR: Singlet ~2.2 ppm (acetyl CH₃). ¹³C NMR: Carbonyl peak ~208 ppm. MS (ESI+): m/z 200 [M+H]⁺, 222 [M+Na]⁺. |
| Enolization Product | tert-butyl 3-acetylazetidine-1-carboxylate (from enolate) | 199.25 | Grignard reagent acts as a base, abstracting an α-proton.[1] | Identical to starting material after workup. |
| Ring-Opened Product | tert-butyl (3-hydroxy-3-methylbutan-2-yl)carbamate | 217.29 | Nucleophilic attack on the azetidine ring (less likely with Boc protection).[5] | ¹H NMR: Absence of characteristic azetidine ring protons. Appearance of new aliphatic signals. MS (ESI+): m/z 218 [M+H]⁺. |
Visualized Workflows and Pathways
The following diagrams illustrate the main reaction, a key side reaction, and a troubleshooting workflow.
Caption: Primary Grignard reaction pathway for synthesis.
Caption: Competing pathways of nucleophilic addition and enolization.
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Protocol 1: General Synthesis via Grignard Reaction
-
Preparation: Oven-dry all glassware and cool under a dry nitrogen atmosphere.
-
Grignard Reagent: To a flask containing magnesium turnings (1.5 eq.) under nitrogen, add a small portion of anhydrous THF. Add a crystal of iodine and warm gently until the color dissipates, indicating activation.
-
Addition: Dissolve methyl bromide or iodide (1.4 eq.) in anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for 1 hour at room temperature.
-
Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve tert-butyl 3-acetylazetidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Prep: Dissolve ~5-10 mg of the purified product or byproduct in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire a standard proton NMR spectrum. For the desired product, expect to see a singlet for the tert-butyl group (~1.4 ppm), two singlets for the non-equivalent methyl groups of the propan-2-ol moiety, and multiplets for the azetidine ring protons. A broad singlet for the hydroxyl proton will also be present.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. For the desired product, key signals include the quaternary carbon of the tert-butyl group, the carbonyl of the Boc group, the quaternary carbon attached to the hydroxyl group, and the carbons of the azetidine ring.
Protocol 3: Characterization by LC-MS
-
Method: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.
-
Detection: Monitor via UV detection (e.g., at 210 nm) and a coupled mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Analysis: The desired product should show a primary ion peak corresponding to its protonated mass [M+H]⁺ at m/z 216.3 and potentially a sodium adduct [M+Na]⁺ at m/z 238.3. Byproducts can be identified by their corresponding molecular weight ions.
References
Validation & Comparative
Azetidine vs. Pyrrolidine: A Comparative Guide for Drug Design Scaffolds
In the landscape of medicinal chemistry, the selection of a suitable scaffold is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as privileged structures, each offering a unique set of properties that can be strategically leveraged in drug design. This guide provides a comprehensive, data-driven comparison of these two scaffolds for researchers, scientists, and drug development professionals, covering their physicochemical properties, conformational characteristics, and impact on biological activity, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference of a single carbon atom between azetidine and pyrrolidine rings imparts significant variations in their physicochemical profiles, directly influencing key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.
Azetidine's smaller ring size and inherent strain result in a slightly higher pKa compared to pyrrolidine, making it a stronger base. This increased basicity can influence interactions with biological targets and affect properties like solubility and permeability. Conversely, the larger, more flexible pyrrolidine ring generally leads to a higher logP, indicating greater lipophilicity. This can enhance membrane permeability but may also increase the risk of non-specific binding and metabolic liabilities.
| Property | Azetidine | Pyrrolidine | Significance in Drug Discovery |
| pKa | ~11.29[1] | ~11.27[2] | Influences the degree of ionization at physiological pH, affecting solubility, permeability, and target interactions. |
| logP (Calculated) | Lower | Higher | A measure of lipophilicity, which impacts solubility, permeability, protein binding, and metabolism. |
| Metabolic Stability | Generally more stable | Can be susceptible to metabolism | Ring strain in azetidine can sometimes lead to unexpected metabolic pathways, but it often enhances stability compared to the more flexible pyrrolidine.[3][4] |
| Aqueous Solubility | Generally higher | Generally lower | Higher polarity and lower lipophilicity of azetidines often contribute to better aqueous solubility.[3] |
Conformational Analysis: Rigidity vs. Flexibility
The most striking difference between the two scaffolds lies in their conformational behavior. The azetidine ring is conformationally constrained, offering a rigid framework that can help to pre-organize substituents into a specific spatial orientation for optimal target binding. This rigidity can lead to a lower entropic penalty upon binding, potentially increasing potency.
In contrast, the pyrrolidine ring is significantly more flexible, capable of adopting various envelope and twisted conformations through a phenomenon known as pseudorotation. This flexibility allows the pyrrolidine scaffold to adapt to the shape of a binding pocket, but it can also come at an entropic cost.
The choice between a rigid azetidine and a flexible pyrrolidine is therefore a key strategic decision in drug design, depending on the specific requirements of the biological target.
Biological Activity and Structure-Activity Relationships (SAR)
Both azetidine and pyrrolidine scaffolds are found in a wide array of biologically active compounds and approved drugs, demonstrating their versatility across numerous therapeutic areas. The choice of scaffold can profoundly influence the structure-activity relationship of a compound series.
Azetidine in Drug Design:
The rigid nature of the azetidine ring can be exploited to lock in a bioactive conformation. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the replacement of a more flexible pyrrolidine with a constrained azetidine ring has been shown to enhance potency.[5] Similarly, azetidine-containing compounds have demonstrated significant potential as inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is implicated in various cancers and inflammatory diseases.[6]
Pyrrolidine in Drug Design:
The pyrrolidine scaffold is a cornerstone of many successful drugs, owing to its versatility and the stereochemical diversity it can introduce. It is a key component of several classes of drugs, including angiotensin-converting enzyme (ACE) inhibitors (e.g., Captopril), and numerous antiviral and anticancer agents. The flexibility of the pyrrolidine ring allows for the exploration of a wider conformational space, which can be advantageous when the precise binding mode to a target is unknown.
Experimental Protocols
To facilitate the direct comparison of azetidine- and pyrrolidine-containing compounds in a laboratory setting, detailed protocols for key in vitro assays are provided below.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat) suspended in phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound to a final concentration of, for example, 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The in vitro half-life (t½) can be calculated from the slope of the linear regression.
-
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of orally administered drugs.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate until a confluent monolayer is formed (typically 21 days).
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (at a defined concentration) to the apical (donor) chamber.
-
At specified time intervals, collect samples from the basolateral (receiver) chamber.
-
-
Permeability Measurement (Basolateral to Apical) - for efflux assessment:
-
Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the potential for active efflux.
-
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target receptor of interest.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the roles of azetidine and pyrrolidine scaffolds in drug action, the following diagrams, generated using the DOT language, depict relevant signaling pathways and a typical experimental workflow.
Conclusion
Both azetidine and pyrrolidine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between the conformationally constrained azetidine and the more flexible pyrrolidine is a nuanced decision that should be guided by the specific goals of the drug discovery program. Azetidine's rigidity can be a powerful asset for enhancing potency and metabolic stability, while pyrrolidine's versatility and adaptability make it a robust and widely applicable scaffold. A thorough understanding of their distinct properties, supported by rigorous experimental evaluation, will enable the rational design of novel therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
While a specific, detailed structure-activity relationship (SAR) guide for tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate analogs is not extensively available in public literature, a comparative analysis of related azetidine-containing compounds provides valuable insights for the design of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and three-dimensional character, making it an attractive component in modern drug discovery.[1][2] This guide synthesizes SAR data from various studies on substituted azetidine analogs, presenting key takeaways, experimental methodologies, and a proposed workflow for investigating novel azetidine derivatives.
Comparative Structure-Activity Relationship Insights from Azetidine Analogs
Systematic modifications of the azetidine core, including the N-substituent, ring substituents, and appended side chains, have been shown to significantly impact biological activity across a range of targets. The following tables summarize these findings from studies on azetidine analogs as STAT3 inhibitors, GABA transporter (GAT) inhibitors, and antimalarial agents.
Table 1: SAR of Azetidine Analogs as STAT3 Inhibitors [3][4]
| Modification Area | Structural Change | Impact on STAT3 Inhibition (IC50) |
| N-Acyl Group | Salicylic Acid vs. Benzoic Acid | Salicylic acid derivatives generally showed higher potency. |
| 5-Fluoro Salicylate | Maintained or slightly improved potency. | |
| Benzohydroxamic Acid | Potency varied, with some analogs showing improvement. | |
| Cyclic Amino Acid Linker | Proline vs. Azetidine | Azetidine-2-carboxamide analogs demonstrated sub-micromolar potencies, indicating a favorable replacement. |
| Lipophilic Moiety | Cyclohexylbenzyl | Optimal for high affinity. |
| Cyclopentyl or Tetrahydropyranyl | Slightly less potent than cyclohexyl derivatives. | |
| Phenyl replaced with Pyridyl | 2-pyridyl substitution led to a 50% boost in potency, suggesting additional binding interactions. |
Table 2: SAR of Azetidine Analogs as GABA Transporter (GAT) Inhibitors [5]
| Modification Area | Structural Change | Target | Impact on GABA Uptake Inhibition (IC50) |
| Azetidine Substitution Pattern | Azetidin-2-ylacetic acid | GAT-1 | High potency, particularly with lipophilic N-substituents. |
| Azetidine-3-carboxylic acid | GAT-3 | Moderate potency. | |
| N-Substituent | 4,4-diphenylbutenyl | GAT-1 | High potency (IC50 = 2.83 µM). |
| 4,4-bis(3-methyl-2-thienyl)butenyl | GAT-1 | Highest potency in the study (IC50 = 2.01 µM). | |
| 2-[tris(4-methoxyphenyl)methoxy]ethyl | GAT-3 | Most potent GAT-3 inhibitor in the series (IC50 = 15.3 µM). | |
| Ring Substituent | 3-hydroxy-3-(4-methoxyphenyl) | GAT-1 & GAT-3 | Moderate affinity for both transporters. |
Table 3: SAR of Bicyclic Azetidines as Antimalarial Agents [6]
| Modification Area | Structural Change | Impact on Antiplasmodial Activity (EC50) |
| Stereochemistry | (2R,3S) vs. other stereoisomers | The (2R,3S) stereoisomer was identified as the most active. |
| Azetidine C2 Substitution | Presence of a substituent | An analog lacking a C2 substituent retained substantial activity (EC50 = 13 nM), suggesting it is not essential for activity. |
| Azetidine C3 Aryl Group | Various aryl and heteroaryl groups | Activity is sensitive to the nature of the C3 substituent, with a need for efficient synthetic routes to explore this diversity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key assays relevant to the SAR of azetidine analogs.
1. STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA) [3][4]
-
Objective: To determine the concentration of a compound that inhibits 50% of STAT3 binding to its DNA consensus sequence (IC50).
-
Procedure:
-
Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the test compounds for 30 minutes at room temperature.
-
A radiolabeled high-affinity SIE (hSIE) DNA probe, which binds to STAT3, is added to the mixture.
-
The reaction mixtures are subjected to non-denaturing polyacrylamide gel electrophoresis to separate protein-DNA complexes from the free probe.
-
The gel is dried and exposed to a phosphor screen or X-ray film.
-
-
Data Analysis: The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
2. GABA Uptake Inhibition Assay [5][7]
-
Objective: To measure the ability of compounds to inhibit the uptake of GABA by specific transporter subtypes (e.g., GAT-1, GAT-3).
-
Cell Culture and Transfection:
-
HEK293 cells are cultured and stably transfected with the cDNA encoding for the desired human GABA transporter.
-
-
Radioligand Uptake Assay:
-
Transfected cells are seeded in 96-well plates and grown to confluence.
-
Cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution).
-
A solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compounds is added to the wells.
-
The plates are incubated for a specified time (e.g., 15 minutes) at room temperature to allow for GABA uptake.
-
The uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Visualizing SAR Workflows and Key Structural Features
Diagrams can effectively illustrate the logical flow of a structure-activity relationship study and highlight the key molecular features for modification.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Azetidine-Containing Compounds
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical hurdle in the journey from discovery to clinical application. The choice of heterocyclic scaffolds plays a pivotal role in this process. This guide provides an objective comparison of the in vitro metabolic stability of azetidine-containing compounds against their pyrrolidine and piperidine analogs, supported by experimental data and detailed methodologies.
The azetidine ring, a four-membered saturated heterocycle, has garnered significant interest in medicinal chemistry for its ability to impart favorable physicochemical properties, including improved metabolic stability.[1][2] Compared to its larger five- and six-membered counterparts, pyrrolidine and piperidine, the strained nature of the azetidine ring can render it less susceptible to common metabolic pathways, particularly N-dealkylation.[1][3] This enhanced stability can translate to a longer in vivo half-life, potentially leading to improved pharmacokinetic profiles and reduced dosing frequency.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a hypothetical series of analogous compounds, differing only in the saturated heterocyclic ring, in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), are illustrative and based on generally observed trends where azetidine-containing compounds exhibit greater metabolic stability.[1][4] Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.
| Compound ID | Heterocyclic Ring | t½ (min) | CLint (µL/min/mg protein) |
| Cmpd-Aze | Azetidine | 65 | 15 |
| Cmpd-Pyr | Pyrrolidine | 40 | 25 |
| Cmpd-Pip | Piperidine | 25 | 40 |
Experimental Protocols
The in vitro metabolic stability of a compound is typically assessed using one of two primary methods: the liver microsomal stability assay or the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay primarily evaluates the susceptibility of a compound to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[5][6]
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for analytical quantification
Procedure:
-
A stock solution of the test compound is prepared, typically in DMSO.
-
The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.[7]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The metabolic reaction in each aliquot is terminated by the addition of a cold quenching solution containing an internal standard.[8]
-
The samples are then centrifuged to precipitate the microsomal proteins.
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.[10][11]
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for analytical quantification
Procedure:
-
Hepatocytes are thawed and suspended in incubation medium.
-
The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator.
-
Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[12]
-
The reaction is stopped by adding a quenching solution with an internal standard.
-
The samples are processed to separate the remaining parent compound from the cellular debris.
-
The concentration of the parent compound is quantified by LC-MS/MS.
-
The metabolic stability is determined by calculating the half-life and intrinsic clearance from the rate of disappearance of the compound.
Visualizing the Process
To better understand the experimental workflows and the underlying metabolic pathways, the following diagrams are provided.
Conclusion
The strategic incorporation of an azetidine ring into a drug candidate can be a valuable tactic to enhance metabolic stability. As demonstrated by comparative in vitro data, azetidine-containing compounds often exhibit longer half-lives and lower intrinsic clearance rates compared to their pyrrolidine and piperidine analogs. This is frequently attributed to the increased resistance of the azetidine ring to enzymatic degradation, particularly N-dealkylation. By utilizing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can effectively evaluate the metabolic liabilities of their compounds and make data-driven decisions to guide lead optimization efforts. The choice of the appropriate heterocyclic scaffold is a critical decision in drug design, and the superior metabolic stability of azetidines makes them an attractive option for developing more durable and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Guide to Conformational Analysis in Drug-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar, puckered conformation provide a unique structural rigidity that can enhance binding affinity, metabolic stability, and solubility of drug candidates.[1][2][3] Understanding the conformational preferences of the azetidine ring and how they influence interactions with biological targets is paramount for rational drug design. This guide provides a comparative analysis of azetidine-containing compounds, supported by quantitative data and detailed experimental protocols for their conformational analysis.
Conformational Preferences of the Azetidine Ring
To alleviate ring strain, the azetidine ring adopts a puckered, non-planar conformation.[2] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° in the unsubstituted ring.[4] The position and nature of substituents significantly influence the preferred conformation, dictating whether a substituent adopts a pseudo-axial or pseudo-equatorial orientation. This orientation is critical as it determines the spatial presentation of pharmacophoric groups to the target protein.
The diagram below illustrates the puckered nature of the azetidine ring and the resulting pseudo-axial and pseudo-equatorial positions for a substituent at the 3-position. The equilibrium between these conformers can be influenced by steric and electronic interactions.[5]
Comparative Analysis of Azetidine-Containing Ligands
The conformational rigidity of the azetidine scaffold allows for fine-tuning of a compound's pharmacological profile. By altering substituents, chemists can control the ring's conformation and, consequently, its binding affinity and selectivity for a specific target. The following tables summarize quantitative data for several series of azetidine-containing compounds, demonstrating the impact of structural modifications on their biological activity.
Table 1: Azetidine-2-carboxamide Analogues as STAT3 Inhibitors [5]
| Compound | R Group | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) |
| 5a | 4-Fluorophenyl | 0.55 | > 20 | > 20 |
| 5o | 3-Chlorophenyl | 0.38 | > 18 | > 18 |
| 7g | N-methyl-N-phenylacetamide | 0.88 (KD) | - | - |
| 8i | 4-Cyanophenyl | 0.34 | > 25 | > 25 |
| 9k | 2-Naphthyl | 0.96 (KD) | - | - |
Data sourced from J. Med. Chem. 2021, 64, 1, 849–870.[5]
Table 2: Azetidine-2-carbonitrile Analogues as P. falciparum DHODH Inhibitors [6]
| Compound | R Group | PfDHODH IC₅₀ (µM) | HsDHODH IC₅₀ (µM) | P. falciparum EC₅₀ (µM) |
| 27 | 4-Chlorophenyl | 0.012 | > 50 | 0.025 |
| 34 | 4-Chlorophenyl (methylated alcohol) | 1.5 | > 50 | 2.1 |
| 36 | 4-Chlorophenyl (primary amine) | > 25 | > 50 | > 25 |
Data sourced from ACS Med. Chem. Lett. 2017, 8, 4, 427–432.[6]
Table 3: Novel TZT-1027 Analogues with 3-Aryl-Azetidine Moiety [7][8]
| Compound | Aryl Group at Position 3 | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| 1a | Phenyl | 2.2 | 2.1 |
| 1b | 2-Fluorophenyl | 2.9 | 2.5 |
| 1c | 3-Fluorophenyl | 2.5 | 2.3 |
| 1g | [1,1'-Biphenyl]-4-yl | 3.1 | 2.8 |
Data sourced from Mar. Drugs 2016, 14(5), 85.[7][8]
Experimental Methodologies for Conformational Analysis
A combination of experimental and computational techniques is required to fully characterize the conformational landscape of azetidine-containing molecules and understand their interaction with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules. Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data provides critical insights into the geometry of the azetidine ring.[9]
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[4][10]
-
1D NMR Spectra Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[9]
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the azetidine ring. This helps in assigning the signals for the C2, C3, and C4 protons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, confirming assignments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). NOE cross-peaks between protons on the azetidine ring can establish their relative stereochemistry (cis/trans) and the ring's puckering.[9]
-
-
Data Analysis:
-
Measure the vicinal coupling constants (³J) between the C3 and C4 protons. For many azetidin-2-ones, ³J_cis values (typically 5-6 Hz) are larger than ³J_trans values (0-2 Hz), allowing for stereochemical assignment.[9]
-
Analyze NOESY/ROESY spectra to confirm spatial proximities and deduce the preferred ring conformation and substituent orientation.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.[4][11]
Detailed Protocol:
-
Crystallization: Grow single crystals of the azetidine derivative suitable for diffraction. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4][12]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods (for small molecules) or molecular replacement (if a similar structure is known).[11] This generates an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain accurate atomic coordinates, thermal parameters (B-factors), and occupancy.[13]
-
-
Conformational Analysis: Calculate puckering parameters, dihedral angles, and bond lengths from the final refined structure to precisely define the azetidine ring's conformation.
Computational Modeling
Computational methods complement experimental data by providing insights into the conformational energy landscape, transition states, and the dynamic behavior of the azetidine ring.
Detailed Protocol:
-
Structure Preparation: Build an initial 3D model of the azetidine derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94, OPLS3e).
-
Quantum Mechanics (QM) Optimization:
-
Take the low-energy conformers and perform geometry optimization using more accurate QM methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Calculate the relative energies of the optimized conformers to determine the most stable structures.
-
-
Molecular Dynamics (MD) Simulation:
-
Place the azetidine-containing ligand in a simulated environment (e.g., a box of water) to study its dynamic behavior over time.
-
Run an MD simulation to observe conformational transitions and the influence of the solvent.
-
-
Docking and Binding Free Energy Calculations: If the structure of the target protein is known, perform molecular docking to predict the binding mode of the azetidine ligand. Subsequently, methods like MM/PBSA or free energy perturbation (FEP) can be used to estimate the binding affinity.
Drug-Target Interaction Pathway: Inhibition of Monoamine Transporters
Azetidine derivatives are often designed to interact with specific biological targets, such as enzymes or transporters. The diagram below illustrates the inhibitory action of a 3-substituted azetidine derivative on a monoamine transporter (e.g., serotonin transporter, SERT), a common target for antidepressants and anxiolytics.
By conformationally constraining the pharmacophore, the azetidine ring ensures an optimal orientation for blocking the transporter's binding site, leading to increased neurotransmitter concentration in the synaptic cleft and enhanced downstream signaling.[14]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. jmchemsci.com [jmchemsci.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative assessment of different Boc deprotection methods for azetidines
A Comparative Guide to Boc Deprotection Methods for Azetidines
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability across a wide range of chemical conditions. However, its removal (deprotection) from strained ring systems like azetidines requires careful consideration to avoid ring-opening or other undesired side reactions. This guide provides a comparative assessment of various Boc deprotection methods, offering experimental protocols and performance data to aid researchers in selecting the optimal conditions for their specific azetidine substrates.
Performance Comparison of Deprotection Methods
The selection of a deprotection strategy depends on the substrate's sensitivity to acidic or harsh conditions, the presence of other protecting groups, and desired reaction efficiency. The following table summarizes key quantitative data for several common and alternative methods.
| Method | Reagents | Solvent(s) | Temp. (°C) | Time | Typical Yield (%) | Key Features & Considerations |
| Trifluoroacetic Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 h | >95 | Standard Method: Highly effective and reliable.[1] Requires neutralization. The tert-butyl cation byproduct can cause side reactions.[1][2] |
| Hydrochloric Acid | 4M HCl in 1,4-Dioxane | 1,4-Dioxane / Ethyl Acetate | RT | 0.5 - 4 h | >95 | Standard Method: Fast and efficient. Product is isolated as the hydrochloride salt, which can be advantageous for purification.[3][4] |
| Lewis Acid (ZnBr₂) | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 24 - 72 h | 80 - 90 | Mild Conditions: Useful for acid-sensitive substrates and selective deprotection of secondary amines.[5][6] Reaction times can be long.[7] |
| Lewis Acid (TMSI) | Trimethylsilyl Iodide (TMSI) | Acetonitrile / Chloroform | RT | 0.5 - 2 h | 90 - 98 | Mild & Non-Hydrolytic: Suitable for sensitive substrates where acidic or aqueous conditions are problematic.[3][8] Reagent is moisture-sensitive. |
| Oxalyl Chloride | Oxalyl Chloride, Methanol (MeOH) | Methanol (MeOH) | RT | 1 - 4 h | 85 - 95 | Mild Alternative: Reported as a mild and selective method for various N-Boc compounds.[9] The reaction can be exothermic. |
| Thermal (Aqueous) | Water | Water | 90 - 100 | 15 min - 2 h | >90 | Green Chemistry: Avoids strong acids and organic solvents.[3] Ideal for simple, robust substrates. Substrate solubility can be an issue.[10] |
| p-Toluenesulfonic Acid | p-Toluenesulfonic Acid (pTSA), Choline Cl | Deep Eutectic Solvent (DES) | RT | 10 - 30 min | >98 | Green & Efficient: Uses a biodegradable Brønsted acid in a DES as both catalyst and medium. Very fast reaction times.[11] |
Experimental Protocols
Detailed methodologies for the compared deprotection strategies are provided below. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: Trifluoroacetic Acid (TFA) Deprotection[1][14]
-
Dissolution: Dissolve the N-Boc azetidine in anhydrous dichloromethane (DCM) (0.1-0.5 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
TFA Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 20-50% TFA (v/v) relative to DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent like ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected azetidine.
Protocol 2: Hydrochloric Acid (HCl) Deprotection[3][15]
-
Reaction Setup: Dissolve the N-Boc azetidine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) or use it directly.
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. The deprotected amine hydrochloride salt often precipitates from the solution.
-
Work-up: If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether. Alternatively, remove the solvent and excess HCl under reduced pressure to obtain the crude amine hydrochloride salt.
Protocol 3: Zinc Bromide (ZnBr₂) Deprotection[6][8]
-
Reaction Setup: To a solution of the N-Boc azetidine (1 equivalent) in anhydrous DCM (0.1 M), add zinc bromide (ZnBr₂) (2-4 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be slow, potentially requiring up to 3 days for completion.
-
Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate (Na₂CO₃) or a chelating agent like EDTA to quench the Lewis acid. Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product as needed.
Protocol 4: Trimethylsilyl Iodide (TMSI) Deprotection[4]
-
Reaction Setup: Dissolve the N-Boc azetidine in an anhydrous solvent such as acetonitrile or chloroform under an inert atmosphere (e.g., Nitrogen or Argon).
-
TMSI Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Work-up: Quench the reaction by adding methanol. Remove all volatiles under reduced pressure. The crude product may require further purification to remove silyl byproducts.
Visualized Workflows
Decision Pathway for Method Selection
The choice of a deprotection method is a critical step that balances reaction efficiency with substrate compatibility. The following diagram illustrates a logical workflow for selecting an appropriate strategy.
Caption: Decision workflow for choosing a Boc deprotection method.
General Experimental Workflow
The overall process from the protected starting material to the purified final product follows a consistent series of steps, regardless of the specific reagents chosen.
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. Zinc Bromide [commonorganicchemistry.com]
- 6. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mcours.net [mcours.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide outlines the recommended procedures for the safe disposal of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS No. 1257293-79-0). Researchers, scientists, and drug development professionals are advised to adhere to these steps to ensure safety and compliance with standard laboratory practices.
Due to the absence of a specific Safety Data Sheet (SDS) from readily available public sources, these guidelines are based on general principles of chemical waste management for non-hazardous or low-hazard organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory requirements.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not widely published, related azetidine compounds may cause skin and eye irritation. Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile or neoprene gloves (ensure no degradation upon contact). |
| Body Protection | Standard laboratory coat. |
| Respiratory | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, contain the material with absorbent pads or sand. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup:
-
Small Spills: Carefully scoop or wipe up the material with absorbent, non-combustible material.
-
Large Spills: Follow your institution's established procedures for large chemical spills.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Waste Disposal: All cleanup materials must be collected and disposed of as chemical waste.
III. Step-by-Step Disposal Procedure
This procedure outlines the segregation and packaging of this compound for disposal.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
It should be collected in a dedicated, properly labeled hazardous waste container.
-
-
Container Selection:
-
Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE).
-
Ensure the container is clean and free of contaminants.
-
-
Labeling:
-
Clearly label the waste container with:
-
The full chemical name: "this compound"
-
CAS Number: "1257293-79-0"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
Relevant hazard warnings (e.g., "Irritant" as a precaution).
-
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for pickup by your institution's licensed hazardous waste disposal contractor.
-
Provide all necessary documentation as required by your EHS department and the disposal vendor.
-
The most common disposal method for this type of organic compound is incineration at a permitted facility.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this chemical.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety department for definitive procedures.
References
Essential Safety and Operational Guide for Handling Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. The following procedures are based on best practices for handling structurally similar azetidine compounds and are intended to ensure laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Full Face Shield | Chemical splash goggles are essential. A face shield should be used with goggles when there is a higher risk of splashes.[3] | Protects against splashes and potential vapors that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-Resistant Gloves | High-performance nitrile or neoprene gloves are recommended. Regularly inspect for tears and change frequently.[3] Double gloving is a good practice.[3] | Prevents skin contact, which can cause irritation.[3] |
| Body Protection | Chemical-Resistant Laboratory Coat or Gown | A disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[3] | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Respirator with Organic Vapor Cartridge | Should be used in poorly ventilated areas or when there is a risk of inhaling vapors.[3] Proper training on use and maintenance is necessary.[3] | Azetidine compounds can release harmful vapors.[3] |
| Foot Protection | Chemical-Resistant, Closed-Toe Shoes | Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended for handling larger quantities.[3] | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure a safety shower and eye wash station are readily accessible.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Wear the appropriate PPE as detailed in Table 1 before handling the compound.
-
Wash hands thoroughly after handling and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace.[4]
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or dust.[6]
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids or oxidizers.[1]
4. Spill and Leak Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Remove all ignition sources.[6]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials.[7]
-
Carefully collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste disposal.[2][7]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]
-
Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) office.[7]
Disposal Plan: Waste Management Protocol
The disposal of this compound and its contaminated waste must adhere to local, state, and federal regulations.
Table 2: Disposal Guidelines
| Waste Type | Collection Procedure | Disposal Method |
| Unused or Waste Chemical | Collect in a designated, properly labeled, and sealed hazardous waste container compatible with the chemical (e.g., high-density polyethylene or glass).[1][7] | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office to an approved hazardous waste disposal facility.[1] |
| Contaminated Materials (PPE, labware, etc.) | Place all contaminated materials (gloves, pipette tips, etc.) in the designated hazardous waste container.[1] | Dispose of as hazardous chemical waste along with the unused chemical. |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations. | After proper rinsing, the container may be disposed of according to institutional guidelines, which may include recycling or regular trash disposal. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
